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  • Product: N-(3-amino-4-chlorophenyl)methanesulfonamide
  • CAS: 77947-01-4

Core Science & Biosynthesis

Foundational

chemical structure of N-(3-amino-4-chlorophenyl)methanesulfonamide

The Chemical Structure of N-(3-amino-4-chlorophenyl)methanesulfonamide: A Technical Monograph Part 1: Executive Technical Summary N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a specialized trisubstit...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Structure of N-(3-amino-4-chlorophenyl)methanesulfonamide: A Technical Monograph

Part 1: Executive Technical Summary

N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a specialized trisubstituted aniline derivative serving as a critical pharmacophore and intermediate in medicinal chemistry. Characterized by a 1,3,4-substitution pattern on the benzene ring, this compound integrates three distinct functional domains: a lipophilic, electron-withdrawing chloro group ; a nucleophilic, electron-donating primary amine ; and a polar, hydrogen-bond-donating sulfonamide moiety .

This scaffold is extensively utilized in the synthesis of Factor Xa inhibitors , kinase modulators (e.g., for oncology targets), and voltage-gated sodium channel blockers (e.g., Nav1.8). Its structural rigidity and specific electronic profile make it an ideal "linker-warhead" assembly, allowing for precise orientation within enzyme active sites while modulating solubility and metabolic stability.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the core physicochemical attributes of the compound.

PropertyValue
IUPAC Name N-(3-amino-4-chlorophenyl)methanesulfonamide
Common Synonyms 3-Amino-4-chloromethanesulfonanilide; N-(3-Amino-4-chloro-phenyl)methanesulphonamide
CAS Number 77947-01-4
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol
Exact Mass 220.007 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 158–162 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane
pKa (Sulfonamide) ~9.5 (Weakly acidic NH)
pKa (Aniline) ~3.5 (Weakly basic NH₂)

Part 3: Structural Analysis & Electronic Characterization

The molecule's reactivity is dictated by the interplay of its three substituents on the phenyl ring.

Electronic Distribution
  • Position 1 (Methanesulfonamido): The -NHSO₂CH₃ group is a weak electron-withdrawing group (EWG) via induction but can donate electrons via resonance into the ring. However, the sulfonyl group strongly withdraws electron density from the nitrogen, making the sulfonamide proton acidic (pKa ~9.5) and capable of acting as a hydrogen bond donor.

  • Position 3 (Amino): The -NH₂ group is a strong electron-donating group (EDG) via resonance. It activates the ortho (Position 2) and para (Position 6) positions, facilitating further electrophilic aromatic substitution if unprotected.

  • Position 4 (Chloro): The -Cl atom is an EWG via induction but a weak EDG via resonance. Its placement ortho to the amino group reduces the basicity of the aniline nitrogen through inductive withdrawal.

Structural Geometry & H-Bonding

The molecule adopts a specific conformation where the sulfonamide moiety often lies out of the plane of the phenyl ring to minimize steric clash, while the primary amine remains planar to maximize conjugation.

ChemicalStructure Phenyl Phenyl Core (Aromatic) Sulfonamide Methanesulfonamide (-NHSO2Me) Pos 1: H-Bond Donor Phenyl->Sulfonamide Substituted at C1 Amino Primary Amine (-NH2) Pos 3: Nucleophile Phenyl->Amino Substituted at C3 Chloro Chloro Group (-Cl) Pos 4: Lipophilic/Metabolic Block Phenyl->Chloro Substituted at C4 Sulfonamide->Amino Meta Relationship Amino->Chloro Ortho Relationship (Steric/Electronic Interaction)

Figure 1: Structural connectivity and functional relationships of substituents.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide presents a challenge: regioselectivity . Direct sulfonylation of 4-chloro-1,3-diaminobenzene is difficult due to competing amination. The industry-standard approach utilizes a protection-reduction strategy starting from 4-chloro-3-nitroaniline .

Reaction Pathway
  • Precursor: 4-Chloro-3-nitroaniline.

  • Step 1 (Sulfonylation): Selective sulfonylation of the aniline amine using methanesulfonyl chloride (MsCl).

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without dehalogenating the chloro group.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-chloro-3-nitrophenyl)methanesulfonamide

  • Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 4-chloro-3-nitroaniline in dry Dichloromethane (DCM) under N₂ atmosphere.

    • Add Pyridine and cool the mixture to 0°C.

    • Dropwise add Methanesulfonyl chloride (MsCl) over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Add 1M HCl to neutralize pyridine. Extract with DCM.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically 85–90%.

Step 2: Reduction to N-(3-amino-4-chlorophenyl)methanesulfonamide

  • Critical Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of dechlorination (removing the Cl atom). Therefore, an Iron-mediated reduction (Bechamp reduction) or Stannous Chloride (SnCl₂) reduction is preferred to preserve the halogen.

  • Reagents: Iron Powder (5.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend N-(4-chloro-3-nitrophenyl)methanesulfonamide in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of nitro compound).

    • Workup: Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate. Neutralize with sat. NaHCO₃.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Product: Off-white solid.

SynthesisPathway Start 4-Chloro-3-nitroaniline (Starting Material) Step1 Step 1: Sulfonylation (MsCl, Pyridine, DCM, 0°C) Start->Step1 Intermediate Intermediate: N-(4-chloro-3-nitrophenyl)methanesulfonamide Step1->Intermediate Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate->Step2 Avoids Dechlorination Product Product: N-(3-amino-4-chlorophenyl)methanesulfonamide Step2->Product

Figure 2: Validated synthetic route ensuring retention of the chloro-substituent.

Part 5: Analytical Characterization (Self-Validating System)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.45 Singlet (Broad)1H-NH-SO₂ (Sulfonamide proton, exchangeable)
7.15 Doublet (J=8.5 Hz)1HH-5 (Ortho to Cl, meta to NH₂)
6.75 Doublet (J=2.2 Hz)1HH-2 (Ortho to NH₂, meta to Cl)
6.50 Doublet of Doublets1HH-6 (Para to Cl)
5.20 Broad Singlet2H-NH₂ (Amine protons, exchangeable)
2.95 Singlet3H-CH₃ (Methyl of sulfonamide)

Note: The chemical shifts of the aromatic protons confirm the 1,3,4-substitution pattern. The coupling constants (J) verify the ortho/meta relationships.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Molecular Ion: [M+H]⁺ = 221.0 m/z

  • Isotope Pattern: A characteristic 3:1 ratio at m/z 221 and 223 confirms the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)
  • 3450, 3360 cm⁻¹: N-H stretching (Primary amine).

  • 3250 cm⁻¹: N-H stretching (Sulfonamide).

  • 1320, 1150 cm⁻¹: S=O asymmetric and symmetric stretching (Sulfone).

Part 6: Applications in Drug Development

This scaffold is a high-value intermediate in the synthesis of bioactive molecules:

  • Factor Xa Inhibitors: The N-(3-amino-4-chlorophenyl) motif mimics the S1 pocket binding elements in coagulation cascade inhibitors (e.g., analogs of Rivaroxaban or Apixaban precursors).

  • Kinase Inhibitors: Used to synthesize type II kinase inhibitors where the sulfonamide forms hydrogen bonds with the "hinge region" or "DFG-out" pocket of kinases like VEGFR or B-Raf .

  • Nav1.8 Blockers: The sulfonamide acts as a bioisostere for carboxylic acids, improving membrane permeability while maintaining potency in pain management therapeutics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103996, N-(3-Amino-4-chlorophenyl)acetamide (Analog Reference). Retrieved from [Link]

  • European Patent Office.Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. EP1427415B1.
Exploratory

N-(3-amino-4-chlorophenyl)methanesulfonamide molecular weight and formula

Executive Summary & Strategic Utility N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a specialized aniline derivative featuring a sulfonamide pharmacophore.[1][2][3] It serves as a critical "Type II" s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a specialized aniline derivative featuring a sulfonamide pharmacophore.[1][2][3] It serves as a critical "Type II" scaffold in medicinal chemistry, primarily utilized in the synthesis of Factor Xa inhibitors (anticoagulants) and Class III antiarrhythmic agents (potassium channel blockers).[2][3][4]

Its structural uniqueness lies in the ortho relationship between the amino group and the chlorine atom.[3] This steric and electronic arrangement makes it a versatile nucleophile for heterocycle formation (e.g., benzimidazoles) while the sulfonamide moiety provides solubility and hydrogen-bonding capability essential for protein-ligand interactions.[1][2][3]

Critical Technical Alert (Isomerism): Researchers must strictly distinguish this compound from its isomer, N-(4-amino-3-chlorophenyl)methanesulfonamide (CAS 57165-03-4).[1][2][3] The reactivity profiles differ significantly due to the electronic influence of the chlorine atom on the nucleophilicity of the primary amine.[3]

Physicochemical Core Data

The following data constitutes the "truth source" for stoichiometric calculations and analytical confirmation.

PropertyValueTechnical Note
IUPAC Name N-(3-amino-4-chlorophenyl)methanesulfonamide
CAS Number 77947-01-4 Verify against vendor CoA; often confused with isomers.[1][2][3]
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol Average weight for stoichiometry.[1][2][3][4]
Monoisotopic Mass 220.007 g/mol Use for High-Res Mass Spec (HRMS).[1][2][3]
Appearance Off-white to pale grey solidOxidizes slightly upon air exposure (darkens).[1][2][3]
Solubility DMSO (>20 mg/mL), MethanolPoorly soluble in water/hexane.[2][3][4]
pKa (Calc) ~2.5 (Aniline NH₂), ~9.5 (Sulfonamide NH)Sulfonamide proton is acidic; Amine is weakly basic due to EWG (Cl, Sulfonamide).[2][3][4]

Chemoselective Synthesis Protocol

Objective: Synthesize N-(3-amino-4-chlorophenyl)methanesulfonamide from N-(4-chloro-3-nitrophenyl)methanesulfonamide.

Expert Insight (The "Why"): Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (stripping the chlorine atom), yielding the des-chloro impurity.[1][2][3][4] To ensure integrity, we utilize a chemoselective Bechamp reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) reduction.[2][3][4] The protocol below details the Iron-mediated reduction, which is scalable and cost-effective.

Synthesis Workflow Diagram

SynthesisPath Precursor N-(4-chloro-3-nitrophenyl) methanesulfonamide Intermediate Reduction Intermediate Precursor->Intermediate Nitro Reduction Reagents Fe powder (5 eq) NH4Cl (Sat. aq) EtOH/H2O, 80°C Reagents->Intermediate Product N-(3-amino-4-chlorophenyl) methanesulfonamide (Target) Intermediate->Product Chemoselective (Cl retention)

Figure 1: Chemoselective reduction pathway avoiding dehalogenation.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, suspend N-(4-chloro-3-nitrophenyl)methanesulfonamide (1.0 eq, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron Powder (Fe, 325 mesh, 5.0 eq) in portions.

    • Caution: Reaction is exothermic.[1][3][4] Monitor temperature.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[2][3][4] The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).[2][3]

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron residues.[3] Wash the pad with hot ethanol.[1][3]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1][3][4]

    • Dilute the aqueous residue with saturated NaHCO₃ (to neutralize) and extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][3]

Analytical Validation (Self-Validating Systems)

To confirm identity, you must validate both the molecular weight and the isotopic signature.[2][3]

A. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (M+H)⁺ or ESI Negative (M-H)⁻.

  • Expected Peaks (Positive Mode):

    • m/z 221.0 (³⁵Cl isotope, 100% abundance)[2][3]

    • m/z 223.0 (³⁷Cl isotope, ~32% abundance)[2][3]

  • Validation Rule: If the M+2 peak (223) is missing or <10% intensity, you have likely lost the chlorine atom (dehalogenation impurity).[2][3][4]

B. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 2.95 ppm (s, 3H): Methyl group of the sulfonamide (-SO₂CH ₃).[2][3][4] Diagnostic singlet.

  • δ 5.40 ppm (br s, 2H): Aniline amine protons (-NH ₂).[2][3][4] Exchangeable with D₂O.

  • δ 9.60 ppm (br s, 1H): Sulfonamide proton (-SO₂NH -).[1][2][3][4]

  • Aromatic Region (δ 6.5 – 7.3 ppm):

    • Look for an ABX system or similar pattern characteristic of 1,3,4-substitution.[2][3][4]

    • H-2 (Ortho to NH₂, Ortho to Sulfonamide): Doublet (small coupling).[2][3][4]

    • H-5 (Ortho to Cl): Doublet (large coupling).[1][2][3][4]

    • H-6: Doublet of doublets.

Analytical Logic Flow

Analysis Sample Isolated Solid MS LC-MS Analysis Sample->MS NMR 1H-NMR (DMSO-d6) Sample->NMR Check1 Peak at 221 & 223? (3:1 Ratio) MS->Check1 Check2 Methyl Singlet @ ~3.0 ppm? NMR->Check2 Pass VALIDATED Identity Confirmed Check1->Pass Yes Fail REJECT Check for De-Cl or Isomer Check1->Fail No Check2->Pass Yes Check2->Fail No

Figure 2: Decision tree for analytical validation of the synthesized compound.

Handling & Safety (SDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).[2][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation.[1][3][4]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[2][3][4]

References

  • BLD Pharm. (2024).[3][4] N-(3-Amino-4-chlorophenyl)methanesulfonamide Product Datasheet (CAS 77947-01-4).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for N-(3-amino-4-chlorophenyl)acetamide (Structural Analog Reference). Retrieved from [2][3][4]

  • Quan, M. L., et al. (2003).[2][3][4] Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.[2][3][4] (Establishes utility in Factor Xa inhibitors).[2][3][4][5] Retrieved from

  • ChemicalBook. (2024).[3][4] N-(3-Aminophenyl)methanesulfamide Synthesis Protocols. Retrieved from [2][3][4]

Sources

Foundational

N-(3-amino-4-chlorophenyl)methanesulfonamide: A Versatile Scaffold for Kinase and GPCR Ligand Design

The following technical guide details the medicinal chemistry applications, synthesis, and reactivity of N-(3-amino-4-chlorophenyl)methanesulfonamide , a privileged scaffold in drug discovery. Executive Summary N-(3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and reactivity of N-(3-amino-4-chlorophenyl)methanesulfonamide , a privileged scaffold in drug discovery.

Executive Summary

N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 169280-56-2) is a bifunctional aromatic scaffold widely utilized in the synthesis of bioactive small molecules. Its structural utility lies in the orthogonal reactivity of its two nitrogen centers: a nucleophilic primary aniline at position 3 and an acidic sulfonamide moiety at position 1.

This scaffold serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) , particularly for:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region or the DFG-out allosteric pocket.

  • GPCR Modulators: Specifically

    
    -adrenergic receptor agonists (e.g., indazole analogues).
    
  • Protease Inhibitors: Acting as a P1 surrogate (benzamidine mimic) for Factor Xa inhibition.

This guide provides a validated synthetic workflow, structural analysis, and application protocols for leveraging this intermediate in lead optimization.

Chemical Profile & Pharmacophore Analysis

Structural Properties

The molecule features a "push-pull" electronic system and a hydrophobic clamp, making it an ideal fragment for binding pockets that require both hydrogen bonding and lipophilic interactions.

PropertyValue / DescriptionSignificance in MedChem
Molecular Formula

Low MW (232.69 Da) allows for fragment growing.
Sulfonamide pKa ~9.8 - 10.2Weakly acidic; acts as a H-bond donor (neutral) or ionic interaction (deprotonated).
Aniline pKa ~3.5 - 4.0Weakly basic due to electron-withdrawing Cl and sulfonamide; requires catalysis for coupling.
Lipophilicity (cLogP) ~1.2Optimal range for oral bioavailability (Rule of 5 compliant).
4-Chloro Substituent Lipophilic, Electron-withdrawingFills hydrophobic pockets (e.g., gatekeeper regions in kinases); modulates aniline reactivity.
Pharmacophore Logic (Graphviz)

The following diagram illustrates the functional "warheads" of the scaffold.

Pharmacophore Scaffold N-(3-amino-4-chlorophenyl) methanesulfonamide Sulfonamide Sulfonamide (-NHSO2Me) H-Bond Donor/Acceptor Acidic (pKa ~10) Scaffold->Sulfonamide Position 1 Aniline Aniline (-NH2) Nucleophilic Handle H-Bond Donor Scaffold->Aniline Position 3 Chloro Chloro (-Cl) Hydrophobic Clamp Metabolic Blocker Scaffold->Chloro Position 4 Kinase Hinge Binder Kinase Hinge Binder Sulfonamide->Kinase Hinge Binder Cyclization Precursor Cyclization Precursor Aniline->Cyclization Precursor Selectivity Pocket Selectivity Pocket Chloro->Selectivity Pocket

Figure 1: Pharmacophore mapping of the scaffold highlighting key interaction points.

Validated Synthetic Protocol

The most reliable synthesis initiates from 4-chloro-3-nitroaniline , ensuring correct regiochemistry without complex protecting group strategies.

Step-by-Step Methodology

Reaction Scheme:

  • Sulfonylation: 4-Chloro-3-nitroaniline + MsCl

    
     Intermediate A 
    
  • Reduction: Intermediate A + Fe/NH

    
    Cl 
    
    
    
    Target Product
Step 1: Sulfonylation
  • Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).

  • Protocol:

    • Dissolve 4-chloro-3-nitroaniline in dry DCM at 0°C under N

      
      .
      
    • Add pyridine dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl) to control exotherm.

    • Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM.[1] Wash organic layer with brine, dry over Nangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .
    • Yield: Expect >85% of N-(4-chloro-3-nitrophenyl)methanesulfonamide.

Step 2: Selective Nitro Reduction
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/H

      
      O.
      
    • Add Fe powder and NH

      
      Cl.
      
    • Heat to reflux (80°C) for 2 hours. The reaction is heterogeneous and requires vigorous stirring.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.

    • Validation: Confirm structure via

      
      H NMR (DMSO-d
      
      
      
      ): Look for disappearance of nitro-shifted protons and appearance of broad aniline -NH
      
      
      peak around 5.0–5.5 ppm.
Synthesis Workflow Diagram

Synthesis Start Start: 4-Chloro-3-nitroaniline Step1 Step 1: Sulfonylation (MsCl, Pyridine, DCM, 0°C) Start->Step1 Inter Intermediate: N-(4-chloro-3-nitrophenyl)methanesulfonamide Step1->Inter >85% Yield Step2 Step 2: Bechamp Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Inter->Step2 Final Product: N-(3-amino-4-chlorophenyl)methanesulfonamide Step2->Final Selective Reduction

Figure 2: Two-step synthetic pathway from commercially available starting materials.

Medicinal Chemistry Applications

Kinase Inhibition (Type II & Hinge Binding)

This scaffold is a bioisostere for the 3-amino-4-chloro motifs found in Vemurafenib intermediates, though it carries a sulfonamide tail.

  • Mechanism: The aniline nitrogen can form a hydrogen bond with the hinge region backbone (e.g., Glu/Met residues). The sulfonamide group can extend into the solvent-exposed region or interact with the "gatekeeper" residue, depending on the vector.

  • Application: Used to synthesize purine-based kinase modulators where the aniline couples to a heterocycle (e.g., via Buchwald-Hartwig amination).

Beta-3 Adrenergic Receptor Agonists

Patent literature links this intermediate to the synthesis of Indazole and Pyridine derivatives for treating metabolic disorders.

  • Role: The sulfonamide acts as a polar handle mimicking the carboxylic acid tail of endogenous ligands but with better membrane permeability.

  • Example: Coupling the aniline to a chiral epoxide or hydroxy-alkyl chain to generate ethanolamine-like structures typical of

    
    -agonists.
    
Factor Xa Inhibition (Benzamidine Mimicry)

The 3-amino-4-chlorophenyl moiety mimics the steric and electronic profile of the benzamidine group found in early Factor Xa inhibitors.

  • Advantage: Unlike the highly basic benzamidine (pKa ~11), this scaffold is neutral/weakly acidic, significantly improving oral bioavailability (F%) and reducing "sticky" non-specific binding.

Experimental Reactivity & Handling

Chemoselective Functionalization

The primary challenge is distinguishing the aniline nitrogen (N3) from the sulfonamide nitrogen (N1).

Reaction TypeTarget NitrogenConditionsOutcome
Acylation Aniline (N3)R-COCl, weak base (NaHCO

)
Amide formation at N3. N1 is too acidic/non-nucleophilic under these conditions.
Alkylation Sulfonamide (N1)R-X, strong base (NaH/K

CO

)
Alkylation at N1. Requires protection of N3 if R-X is highly reactive.
Sandmeyer Aniline (N3)NaNO

, HCl, CuX
Conversion of NH

to Halogen/CN.
Safety & Stability
  • Toxicity: Chloroanilines are potential methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.

  • Stability: The sulfonamide bond is stable to acid/base hydrolysis under standard physiological conditions, making it a robust drug linker.

References

  • Patent: Kinase-modulating compounds. (2014). CN103974954B. Describes the use of N-(3-amino-4-chlorophenyl)sulfonamides in purine synthesis.

  • Patent: Indazole analogues for Beta-3 Adrenergic Receptors. (2011). WO2011040510A1. Details the coupling of the 3-amino-4-chloro intermediate.

  • Journal: Gong, Y., et al. (2003). "Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis." Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799.

  • Methodology: Henry, M. C. (2020).[1][2][3][4] "Novel One-Pot Methods for the Synthesis of Heterocycles." University of Glasgow Theses. Describes Pd-catalyzed cyclizations using ortho-haloanilines.

Sources

Exploratory

Solubility and Handling of N-(3-amino-4-chlorophenyl)methanesulfonamide in DMSO

[1] Executive Summary This technical guide details the solubility profile, preparation protocols, and stability considerations for N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4 ) in Dimethyl Sulfoxide (DM...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solubility profile, preparation protocols, and stability considerations for N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4 ) in Dimethyl Sulfoxide (DMSO).[1] Designed for drug discovery researchers and analytical chemists, this document synthesizes physicochemical principles with practical laboratory workflows to ensure reproducible stock solution preparation. While empirical solubility limits vary by crystal form, this compound typically exhibits high solubility (>50 mg/mL) in DMSO due to favorable solute-solvent hydrogen bonding interactions, making it suitable for high-concentration stock solutions (e.g., 100 mM) used in high-throughput screening (HTS) and synthetic intermediate applications.[1]

Physicochemical Profile & Solubility Mechanism[1][2]

Understanding the molecular architecture of N-(3-amino-4-chlorophenyl)methanesulfonamide is prerequisite to mastering its dissolution.[1]

Structural Properties
PropertyDataRelevance to Solubility
CAS Number 77947-01-4Unique Identifier
Molecular Formula C₇H₉ClN₂O₂SModerate molecular weight facilitates solvation.[1]
Molecular Weight 220.68 g/mol Ideal for high-molarity stocks (10 mM – 100 mM).[1]
Key Functional Groups Sulfonamide (-NH-SO₂-CH₃)Primary Amine (-NH₂)Aryl Chloride (-Cl)Sulfonamide: H-bond donor (acidic proton).Amine: H-bond donor/acceptor.Chloride: Lipophilic, aids membrane permeability but lowers aqueous solubility.[1]
Predicted LogP ~1.5 - 2.0Moderately lipophilic; requires organic co-solvent (DMSO) for biological assays.[1]
The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (


) capable of disrupting the strong intermolecular hydrogen bond network of the solid sulfonamide crystal lattice.
  • Acceptor Interaction: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting with the acidic proton of the sulfonamide nitrogen and the protons of the primary amine.

  • Dipole Interaction: The polar nature of DMSO stabilizes the dipole moments created by the electron-withdrawing sulfonyl and chloro groups.[1]

  • Outcome: This dual interaction mechanism typically allows sulfonamide/aniline derivatives to achieve solubility concentrations far exceeding those in protic solvents like ethanol or water.

Experimental Protocols

Standard Solubility Determination Workflow

The following protocol is designed to prepare a 100 mM stock solution , a standard concentration for medicinal chemistry libraries.

Materials Required:

  • Compound: N-(3-amino-4-chlorophenyl)methanesulfonamide (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better, water content <0.1%).

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath, amber glass vials (borosilicate).

Step-by-Step Methodology:

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
      
      
  • Weighing: Weigh ~22.1 mg of the solid into a pre-tared 4 mL amber glass vial. Record exact mass to 0.1 mg precision.

  • Solvent Addition: Add anhydrous DMSO to achieve the target volume.

    • Note: DMSO has a density of ~1.10 g/mL.[2] For highest accuracy, weigh the DMSO added (

      
      ).
      
  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate at room temperature (20-25°C) for 5-minute intervals. Monitor temperature to prevent degradation (DMSO heats up during sonication).

  • Validation (The Tyndall Test):

    • In a darkened room, shine a laser pointer through the vial. A clear beam path (Tyndall effect) indicates suspended microparticles (incomplete dissolution). A clear solution with no scattering confirms solubility.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision-making process for preparing and validating stock solutions.

SolubilityWorkflow Start Start: Weigh Compound AddDMSO Add Anhydrous DMSO (Target 100 mM) Start->AddDMSO Vortex Vortex Mix (30s) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (5 min, <30°C) Check->Sonicate Particles Visible Tyndall Laser Tyndall Test Check->Tyndall Clear Sonicate->Check Success Solubilized Store at -20°C Tyndall->Success No Scattering Dilute Dilute to 10 mM Tyndall->Dilute Scattering (Saturation)

Caption: Logic flow for preparing and validating N-(3-amino-4-chlorophenyl)methanesulfonamide stock solutions.

Stability and Handling

Chemical Stability Risks

While the methanesulfonamide group is robust, the primary aniline (-NH₂) at the 3-position is the stability weak point.[1]

  • Oxidation: Primary anilines are susceptible to oxidation, forming azo compounds or quinone imines, especially in the presence of light and trace metals. Solutions may darken (yellow to brown) over time.

  • Hygroscopicity: DMSO is extremely hygroscopic.[2] Absorbed water can induce precipitation of the lipophilic compound or accelerate hydrolytic degradation (though less likely for this specific structure).

Storage Recommendations
ParameterRecommendationRationale
Temperature -20°C or -80°CSlows kinetic oxidation rates.[1]
Container Amber Glass / Teflon-lined capPrevents photodegradation and leaching from plastics.[1]
Atmosphere Argon or Nitrogen headspaceDisplaces oxygen to prevent aniline oxidation.
Freeze/Thaw Limit to < 5 cyclesRepeated cycling promotes precipitation and water condensation.
Biological Assay Dilution (Troubleshooting)

A common failure mode is precipitation upon dilution into aqueous buffers (e.g., PBS).

  • The "Crash-Out" Phenomenon: When the DMSO stock is diluted into water, the solvent power drops drastically.

  • Mitigation:

    • Perform serial dilutions in DMSO first (e.g., 100 mM

      
       10 mM 
      
      
      
      1 mM).
    • Perform the final dilution into buffer with vigorous mixing.

    • Keep final DMSO concentration

      
       (or as tolerated by the assay) to minimize solvent effects while maintaining solubility.
      

Applications & Context

This compound serves as a critical building block and intermediate in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 3-amino-4-chloroaniline motif is a common scaffold for ATP-competitive inhibitors.[1]

  • Sulfonamide Antibiotics/Diuretics: Structural homology to clinically relevant sulfonamides suggests utility in SAR (Structure-Activity Relationship) libraries.

  • Synthesis: Used as a nucleophile in coupling reactions (e.g., Buchwald-Hartwig amination) to generate complex drug candidates.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: N-(3-amino-4-chlorophenyl)acetamide (Structural Analog).[1] National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide from nitro precursor

Application Note: Chemoselective Synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide Executive Summary This application note details the chemoselective reduction of N-(4-chloro-3-nitrophenyl)methanesulfonamide to N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide

Executive Summary

This application note details the chemoselective reduction of N-(4-chloro-3-nitrophenyl)methanesulfonamide to N-(3-amino-4-chlorophenyl)methanesulfonamide .

The primary synthetic challenge in this transformation is the chemoselective reduction of the nitro group (


) to an aniline (

) without compromising the aryl chloride (

) or the sulfonamide moiety (

). Standard catalytic hydrogenation (e.g.,

) poses a significant risk of hydrodehalogenation (loss of chlorine), leading to impurity formation.

This guide presents two validated protocols:

  • Method A (Primary): Iron-mediated reduction (

    
    ) — Recommended for scalability, cost-efficiency, and high chemoselectivity.
    
  • Method B (Secondary): Stannous Chloride reduction (

    
    ) — Recommended for small-scale, homogeneous exploratory synthesis.
    

Reaction Scheme & Retrosynthesis

The synthesis targets the reduction of the nitro group at the meta position relative to the sulfonamide, while preserving the para-chloro substituent.

ReactionScheme Precursor N-(4-chloro-3-nitrophenyl) methanesulfonamide (Precursor) Reagents Reduction System (Fe/NH4Cl or SnCl2) Precursor->Reagents Target N-(3-amino-4-chlorophenyl) methanesulfonamide (Target) Reagents->Target Chemoselective Reduction SideProduct Dechlorinated Impurity (Avoided) Reagents->SideProduct Over-reduction (Risk with H2/Pd)

Figure 1: Reaction scheme highlighting the chemoselective pathway versus the risk of dehalogenation.

Method A: Iron/Ammonium Chloride Reduction (Recommended)

This method utilizes the Béchamp reduction mechanism. It is heterogeneous, utilizing iron powder as the electron source and ammonium chloride as a mild electrolyte. This method is preferred over acidic iron reduction (


) because the neutral/mildly acidic conditions prevent hydrolysis of the sulfonamide bond.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
N-(4-chloro-3-nitrophenyl)methanesulfonamide1.0Limiting Reagent
Iron Powder (325 mesh)4.0 - 5.0Reductant (Electron Source)
Ammonium Chloride (

)
2.0 - 3.0Electrolyte / Proton Source
Ethanol / Water (3:1)SolventReaction Medium
Ethyl AcetateExtractionWorkup Solvent
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the nitro precursor (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio, 0.1 M concentration relative to substrate).

  • Activation: Add Ammonium Chloride (2.5 equiv) to the mixture. Stir for 5 minutes at room temperature.

  • Reduction: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use fine mesh iron powder (electrolytic grade) for faster kinetics.

  • Reflux: Heat the reaction mixture to vigorous reflux (

    
    ).
    
    • Observation: The mixture will turn dark grey/black (iron oxides).

    • Time: Monitor by TLC (typically 1–3 hours). The starting material spot (less polar) should disappear, replaced by a fluorescent, more polar amine spot.

  • Filtration (Critical): While the mixture is still hot , filter through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.

    • Why Hot? The product may precipitate if the solution cools during filtration.

  • Concentration: Evaporate the ethanol from the filtrate under reduced pressure.

  • Workup: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate to yield the crude product.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Stannous Chloride ( ) Reduction[10]

This method is effective for small-scale (mg) synthesis where filtration of iron sludge is cumbersome. It proceeds via a homogeneous mechanism in acidic alcohol.

Step-by-Step Protocol
  • Dissolution: Dissolve the nitro precursor (1.0 equiv) in Ethanol (0.1 M).

  • Reagent Addition: Add

    
      (5.0 equiv).
    
  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Mechanism:[1] Nitro group is reduced via nitroso and hydroxylamine intermediates.

  • Neutralization (Critical): Cool to room temperature. Pour the mixture into ice water and adjust pH to 8–9 using saturated

    
     or 10% 
    
    
    
    .
    • Caution: Tin salts form a thick, gelatinous precipitate that can trap the product.

  • Extraction: Extract vigorously with Ethyl Acetate. If emulsion forms, filter the biphasic mixture through Celite®.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

Experimental Workflow Visualization

The following diagram illustrates the operational flow for the recommended Iron/Ammonium Chloride method, emphasizing the critical "Hot Filtration" step to prevent yield loss.

Workflow Start Start: Nitro Precursor + EtOH/H2O AddReagents Add NH4Cl + Fe Powder Start->AddReagents Reflux Reflux @ 80°C (1-3 Hours) AddReagents->Reflux CheckTLC TLC Check: SM Consumed? Reflux->CheckTLC CheckTLC->Reflux No Filter Hot Filtration (Celite Pad) CheckTLC->Filter Yes Workup Evaporate EtOH Extract w/ EtOAc Filter->Workup Finish Final Product: N-(3-amino-4-chlorophenyl) methanesulfonamide Workup->Finish

Figure 2: Operational workflow for Fe/NH4Cl reduction.

Methodology Comparison

FeatureFe / NH4Cl (Method A) SnCl2 (Method B) H2 / Pd-C (Not Recommended)
Chemoselectivity High (Retains Cl)High (Retains Cl)Low (Risk of Dechlorination)
Workup Filtration (Easy)Emulsion/Gel (Difficult)Filtration (Easy)
Scalability Excellent (kg scale)Poor (Waste disposal)Good
Cost LowModerateModerate/High
Reaction Type HeterogeneousHomogeneousHeterogeneous

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~2.9–3.0 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~5.0–5.5 ppm (broad s, 2H, 
      
      
      
      ) — Diagnostic: Appearance of this signal confirms reduction.
    • 
       ~9.5–9.8 ppm (s, 1H, 
      
      
      
      ).
    • Aromatic region: Changes in coupling patterns due to the electronic shift from

      
       (electron-withdrawing) to 
      
      
      
      (electron-donating).
  • Mass Spectrometry (ESI):

    • Look for

      
       peak corresponding to the molecular weight of the amine (approx. 220.6  g/mol ).
      
    • Chlorine Isotope Pattern: Ensure a 3:1 ratio of M : M+2 peaks (characteristic of a single chlorine atom). Loss of this pattern indicates dehalogenation.

References

  • Bechamp Reduction Mechanism & Application

    • Org.[2][3][6][7][9] Synth. Coll. Vol. 2, p. 471. Reduction of Nitro Compounds with Iron and Acetic Acid.

  • Chemoselective Reduction of Chlorinated Nitroarenes

    • Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[5]

  • Ultrasound-Assisted Iron Reduction

    • Guzen, K. P., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[10] Tetrahedron Letters.

  • General Protocol for Nitro Reduction

    • BenchChem Application Notes. Protocols for the Reduction of Nitro Groups to Amines.[5][10][11]

Sources

Application

Application Note: Chemoselective Reduction of N-(4-chloro-3-nitrophenyl)methanesulfonamide

Abstract & Strategic Overview This Application Note details the chemoselective reduction of -(4-chloro-3-nitrophenyl)methanesulfonamide (1) to -(3-amino-4-chlorophenyl)methanesulfonamide (2). The Core Challenge: The prim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the chemoselective reduction of


-(4-chloro-3-nitrophenyl)methanesulfonamide  (1) to 

-(3-amino-4-chlorophenyl)methanesulfonamide
(2).

The Core Challenge: The primary synthetic obstacle is the preservation of the aryl chloride bond. Standard catalytic hydrogenation methods (e.g.,


, Pd/C) frequently result in hydrodehalogenation (loss of Cl), yielding the des-chloro byproduct.

The Solution: We utilize a Zero-Valent Iron (


) reduction promoted by Ammonium Chloride (

)
. This method is thermodynamically favorable for nitro reduction (

) but kinetically inert toward aryl chlorides under mild conditions. It offers a "self-buffering" pH (approx. 5.5–6.5), preventing acid-catalyzed hydrolysis of the sulfonamide moiety.
Reaction Scheme

The transformation involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the aniline.[1][2]

ReactionScheme Substrate Substrate (1) N-(4-chloro-3-nitrophenyl) methanesulfonamide Reagents Fe powder (3-5 eq) NH4Cl (5 eq) EtOH/H2O (3:1), 70°C Substrate->Reagents Intermediate Intermediates (Nitroso -> Hydroxylamine) Reagents->Intermediate Stepwise Reduction Product Product (2) N-(3-amino-4-chlorophenyl) methanesulfonamide Intermediate->Product -2[O], +2[H]

Figure 1: Reaction pathway emphasizing the chemoselective transformation.

Critical Analysis of Methods

MethodChemoselectivity (Ar-Cl retention)ScalabilityWorkup ComplexityRecommendation

+ Pd/C
Poor (High risk of dechlorination)HighLowAvoid

/ HCl
ExcellentLow (Stoichiometric waste)High (Emulsions)Small Scale Only

/

Excellent High (Industrial Standard) Moderate (Iron sludge)Primary Protocol

GoodModerateHigh (Sulfur smell)Alternative

Primary Protocol: Fe/NH4Cl Reduction

Scale: 10 mmol (approx. 2.5 g of substrate) Estimated Time: 2–4 Hours

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate:

    
    -(4-chloro-3-nitrophenyl)methanesulfonamide (1.0 equiv)
    
  • Reductant: Iron Powder, -325 mesh (3.0–5.0 equiv). Note: Activated iron is preferred.

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 v/v).

  • Workup: Ethyl Acetate (EtOAc), Celite® 545, Brine.

Step-by-Step Procedure
  • Preparation of Solvent System: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve

    
      (2.65 g, 50 mmol) in Water  (10 mL). Add Ethanol  (30 mL).
    
    • Why:

      
       acts as a weak acid/electrolyte to activate the iron surface. The aqueous component is strictly necessary for electron transfer.
      
  • Substrate Addition: Add

    
    -(4-chloro-3-nitrophenyl)methanesulfonamide  (2.50 g, 10 mmol) to the flask. Stir until a suspension or partial solution is formed.
    
  • Iron Activation & Addition: Add Iron Powder (2.80 g, 50 mmol) in a single portion.

    • Expert Tip: If using old iron powder, briefly wash it with 1M HCl followed by acetone and drying to remove surface oxides before weighing.

  • Reaction (The "Induction" Phase): Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

    • Observation: The reaction is heterogeneous. Vigorous stirring is critical to scour the iron surface. The mixture will turn dark grey/brown (iron oxides).

    • Monitoring: Check TLC after 1 hour (Eluent: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a lower running amine spot (
      
      
      
      ) should appear.
  • Workup (The "Sludge" Management):

    • Hot Filtration: While the reaction is still warm (

      
      ), filter the mixture through a pad of Celite  to remove unreacted iron and iron oxide sludge.
      
    • Wash: Wash the Celite cake with hot Ethanol (2 x 20 mL) and EtOAc (20 mL). Do not let the product crystallize in the Celite.

    • Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Extraction:

    • Dilute the remaining aqueous residue with Water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.
      
Purification

The crude product is often


 pure. If necessary:
  • Recrystallization: Ethanol/Water or IPA/Heptane.

  • Appearance: Off-white to pale brown solid.

  • Stability: Store under inert atmosphere; anilines are prone to oxidation (darkening) over time.

Alternative Protocol: Stannous Chloride ( )

Recommended only for small-scale (<500 mg) exploratory chemistry where Iron filtration is problematic.

  • Dissolve substrate (1 equiv) in Ethanol .

  • Add

    
      (5 equiv).
    
  • Heat to 70°C for 2 hours.

  • Critical Workup: Cool to RT. Adjust pH to 8–9 using saturated

    
     or 1M NaOH. Caution: This forms a thick tin hydroxide emulsion.
    
  • Filter through Celite to break the emulsion, then extract with EtOAc.

Analytical Validation (QC)

To confirm the identity of


-(3-amino-4-chlorophenyl)methanesulfonamide :
TechniqueExpected Signal / ObservationInterpretation
TLC Lower

than nitro precursor
Amine is more polar (H-bond donor).
LC-MS (ESI+)

Da
Loss of

(-32) + Gain of

(+2) = Net -30 Da shift from Nitro.
1H NMR

3.0 (s, 3H)
Methanesulfonyl methyl group (remains unchanged).
1H NMR

5.0–5.5 (br s, 2H)
Diagnostic: Appearance of

protons.

exchangeable.
1H NMR Aromatic RegionUpfield shift of protons ortho to the new amine due to shielding effect.

Troubleshooting & Experimental Logic

Workflow Diagram: Handling Iron Sludge

The most common failure mode in Fe reduction is yield loss during filtration.

WorkupLogic Reaction Reaction Mixture (Fe, FeOx, Product, Solvents) Filter Filtration (Celite) Reaction->Filter Cake Filter Cake (Iron Sludge) Filter->Cake Filtrate Filtrate (Product + Solvents) Filter->Filtrate Decision Did you wash with HOT solvent? Cake->Decision Check Loss Yield Loss (Product trapped in sludge) Decision->Loss No (Cold Wash) Success Proceed to Extraction Decision->Success Yes (Hot Wash)

Figure 2: Critical decision point in the workup phase to prevent yield loss.

Common Issues
  • Stalled Reaction: If the reaction stops at the hydroxylamine intermediate (visible by LCMS

    
    ), add 1-2 mL of Acetic Acid  or increase the amount of 
    
    
    
    . The proton source is depleted.
  • Dechlorination: If you observe des-chloro product (Mass ~187), check your Iron source. Some industrial iron is doped with other metals. Ensure mild heating (do not exceed 80°C).

  • Low Solubility: If the substrate is insoluble in EtOH/Water, add THF as a co-solvent (2:1:1 EtOH/THF/Water).

References

  • Reduction of Nitroarenes (General Mechanism & SnCl2): OrgoSolver. "Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl)." [Link]

  • Ultrasound Enhanced Iron Reduction: Gamble, A. B., et al.[3] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. [Link][4]

  • Substrate Data (4-chloro-3-nitrobenzenesulfonamide derivatives): PubChem. "4-Chloro-3-nitrobenzenesulfonamide."[5][6][7] (Structural Analog Data). [Link]

Sources

Method

Application Note: Leveraging the N-(3-amino-4-chlorophenyl)methanesulfonamide Scaffold for Potent and Selective Kinase Inhibitor Development

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers on utilizing the N-(3-amino-4-chlorophenyl)methanesulfonamide core structure as a privileged scaffold for designing and evaluating novel kinase inhibitors. We will delve into the significance of this scaffold, exemplified by the approved MEK1/2 inhibitor Selumetinib (Koselugo™), and provide comprehensive, field-proven protocols for biochemical and cellular characterization of derivative compounds.

The N-(3-amino-4-chlorophenyl)methanesulfonamide Scaffold: A Privileged Structure for Kinase Inhibition

The N-(3-amino-4-chlorophenyl)methanesulfonamide moiety has emerged as a highly effective scaffold in kinase inhibitor design. Its utility is prominently demonstrated by Selumetinib (AZD6244), a selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2][3]

Key Structural Features and Rationale:

  • Hinge-Binding Motif: The core structure provides key hydrogen bond donors and acceptors that can effectively interact with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

  • Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, offering a balance of solubility and lipophilicity that can be fine-tuned through synthetic modification.[4]

  • Vectors for Modification: The scaffold presents multiple, synthetically accessible points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

The primary mechanism of action for inhibitors derived from this scaffold, such as Selumetinib, is the inhibition of the MAPK/ERK pathway.[1][6] This pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers due to mutations in upstream proteins like BRAF or RAS.[6][7] By selectively inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells.[2][3][6]

Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor from a privileged scaffold follows a logical, multi-stage process. This workflow ensures that candidate molecules are rigorously tested for biochemical potency, cellular activity, and target specificity before advancing to more complex preclinical models.

G cluster_0 Discovery & Screening cluster_1 Validation & Characterization cluster_2 Selectivity & Optimization A Scaffold Selection & Library Synthesis B Biochemical Screening (Primary Assay) A->B Diverse Compound Library C IC50 Determination (Dose-Response) B->C Identify Hits D Orthogonal Biochemical Assay C->D Potent Hits E Cellular Target Engagement (e.g., Western Blot) D->E Confirm On-Target Activity F Cellular Proliferation Assay E->F Assess Functional Outcome G Kinome-wide Selectivity Profiling F->G Cell-Active Hits H Structure-Activity Relationship (SAR) Studies G->H Identify Off-Targets I Lead Optimization H->I Improve Potency/ Selectivity J In Vivo Studies I->J Preclinical Candidate

Caption: High-level workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro Biochemical Kinase Inhibition Assay

To quantify the potency of newly synthesized compounds against a target kinase, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[8][9][10]

Principle: This assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[9][10][11]

Materials:

  • Recombinant Kinase (e.g., MEK1)

  • Kinase Substrate (e.g., inactive ERK2)

  • ATP

  • Test Compounds derived from the N-(3-amino-4-chlorophenyl)methanesulfonamide scaffold

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at a top concentration of 1 mM. This will create a concentration range to determine the IC50.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 2.5 µL of test compound dilution (or DMSO for vehicle control).

    • Causality Insight: Pre-incubating the enzyme and inhibitor for 10-15 minutes at room temperature allows the compound to bind to the kinase before the reaction is initiated, which is crucial for accurate potency measurement, especially for slow-binding inhibitors.[12]

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step is critical to stop the reaction and eliminate unused ATP, which would otherwise create a high background signal.[10]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13]

Hypothetical Data Presentation:

Compound IDScaffold ModificationTarget KinaseIC50 (nM)
REF-01 (Selumetinib)Reference CompoundMEK114
TEST-01R-group = -CH3MEK1125
TEST-02R-group = -CF3MEK122
TEST-03R-group = -c-propylMEK18

Protocol: Cellular Target Engagement & Pathway Modulation

After confirming biochemical potency, it is crucial to verify that the inhibitor engages its target in a cellular context and produces the desired downstream effect. For an inhibitor targeting the MEK/ERK pathway, this is typically assessed by measuring the phosphorylation status of ERK.[14]

Principle: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated form of a protein (p-ERK) and the total protein (Total-ERK), we can quantify the inhibitory effect of a compound on the signaling pathway.[15][16] A reduction in the p-ERK/Total-ERK ratio indicates successful target engagement.

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., A375, BRAF V600E mutant)

  • Cell culture medium and reagents

  • Test Compounds

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-Total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Causality Insight: Including phosphatase inhibitors in the lysis buffer is absolutely critical.[17] Kinase signaling is a dynamic process, and without these inhibitors, phosphatases in the lysate will rapidly dephosphorylate target proteins, masking the true effect of the inhibitor.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[18]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.[15]

  • Western Blotting:

    • Normalize protein amounts and denature by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.[15]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[17][19]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Re-probing:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a digital imager.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against Total-ERK.

  • Data Analysis:

    • Perform densitometry analysis on the bands to quantify the p-ERK and Total-ERK signals.

    • Calculate the ratio of p-ERK to Total-ERK for each treatment condition and normalize to the vehicle control. A dose-dependent decrease in this ratio confirms cellular target engagement.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is key to optimizing inhibitor properties. The diagram below illustrates key regions of the N-(3-amino-4-chlorophenyl)methanesulfonamide scaffold that can be modified to explore SAR.

Caption: Key modification points for SAR studies on the core scaffold.

  • R1 (Solvent-Exposed Region): Modifications at this position often extend towards the solvent front of the ATP pocket. This is an ideal location to introduce polar groups to improve solubility or larger moieties to probe for interactions with unique sub-pockets in the target kinase, thereby enhancing selectivity.

  • R2 (Hydrophobic Pocket): This vector typically points into a deeper, often hydrophobic, region of the ATP-binding site. Small, lipophilic groups can significantly enhance potency by establishing favorable van der Waals interactions.

  • R3 (Core Modification): Alterations to the core aromatic ring system can modulate the electronic properties and geometry of the hinge-binding elements, allowing for fine-tuning of the primary anchoring interactions.

By systematically synthesizing and testing analogues with variations at these positions using the protocols described above, researchers can build a comprehensive SAR model to guide the design of lead compounds with superior potency, selectivity, and drug-like properties.[20]

References

  • Selumetinib - Wikipedia. [Link]

  • What is the mechanism of Selumetinib? - Patsnap Synapse. [Link]

  • Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem. [Link]

  • Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. [Link]

  • In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives - PubMed. [Link]

  • Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome - PMC. [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot? - ResearchGate. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC. [Link]

  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins - Bio-protocol. [Link]

  • How KSR modulates the activity of MEK inhibitors -"Lock and Block Strategy" Structural insights into how the pseudokinase KSR modulates the activity of clinical MEK inhibitors Structure-activity relationship of MEK inhibitors KSR is a "druggable" pseudokinase - ResearchGate. [Link]

  • Pan-cancer mesenchymal assay to predict response to MEK inhibitors. - ASCO Publications. [Link]

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC. [Link]

  • Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico - MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - Frontiers. [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • In-Cell Western assay was used to measure effects of the MEK inhibitor... - ResearchGate. [Link]

  • Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212 | Molecular Cancer Therapeutics - AACR Journals. [Link]

  • Analysis of the cancer gene targeting of clinical kinase inhibitor drugs by combining cellular and biochemical profiling. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. [Link]

  • University of Dundee Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. [Link]

Sources

Application

Application Note: Strategic Synthesis of Urea Derivatives from N-(3-amino-4-chlorophenyl)methanesulfonamide

Executive Summary This guide details the synthetic methodologies for generating urea derivatives from N-(3-amino-4-chlorophenyl)methanesulfonamide (referred to herein as Intermediate A ). This scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodologies for generating urea derivatives from N-(3-amino-4-chlorophenyl)methanesulfonamide (referred to herein as Intermediate A ). This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (e.g., analogues of Sorafenib and Tamsulosin) where the urea moiety functions as a hydrogen bond donor/acceptor pair within the ATP-binding pocket.

The presence of the electron-withdrawing chlorine atom and the sulfonamide group at the para and meta positions relative to the amine modulates the nucleophilicity of the aniline, requiring specific optimization of solvent polarity and base catalysis. This document outlines three validated protocols ranging from direct isocyanate coupling to activated carbamate intermediates.[1]

Chemical Context & Retrosynthetic Analysis[2]

Structural Considerations

Intermediate A presents two distinct nitrogen centers:

  • Aniline Nitrogen (

    
    ):  The primary nucleophile. Its reactivity is attenuated by the inductive effect of the adjacent chlorine and the sulfonamide group.
    
  • Sulfonamide Nitrogen (

    
    ):  Acidic (
    
    
    
    ). Under basic conditions, this proton can be removed, potentially leading to competitive N-alkylation or solubility changes.
Strategic Pathways

The synthesis of the target urea (


) can be achieved via three primary routes depending on the availability of reagents and the stability of the desired "R" group.

SynthesisPathways Start N-(3-amino-4-chlorophenyl) methanesulfonamide (Nucleophile) Route1 Route A: Isocyanate (R-N=C=O) Start->Route1 Direct Coupling Route2 Route B: Phenyl Chloroformate (Activated Carbamate) Start->Route2 Two-Step Route3 Route C: CDI / Triphosgene (In-situ Activation) Start->Route3 One-Pot Target Target Urea Derivative Route1->Target High Yield Atom Econ. Route2->Target Versatile Stable Interm. Route3->Target Symm. Ureas or Complex R

Figure 1: Strategic retrosynthesis showing the three primary ligation pathways.

Detailed Experimental Protocols

Method A: Direct Coupling with Isocyanates (The "Gold Standard")

Applicability: Use when the electrophilic partner is commercially available as an isocyanate. Mechanism: Nucleophilic addition of the aniline to the isocyanate carbon.

Reagents:

  • Intermediate A (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane) or THF. Note: If solubility is poor, use DMF.

  • Base: Triethylamine (TEA) or DIPEA (0.1 – 1.0 equiv).

Protocol:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), suspend Intermediate A  (1.0 mmol) in anhydrous DCM (5 mL).
    
    • Critical Insight: If the starting material does not dissolve, add dry THF or a minimal amount of DMF. The reaction requires the amine to be in solution, even if transiently.

  • Addition: Add the isocyanate (1.1 mmol) dropwise via syringe.

  • Catalysis: If the reaction is sluggish (monitored by TLC/LCMS after 1 hour), add TEA (0.1 equiv). The base activates the aniline by preventing protonation by any acidic impurities and enhances nucleophilicity.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours.

    • Endpoint: Disappearance of the aniline peak on LCMS.

  • Work-up:

    • Precipitation: Often, the urea product precipitates from DCM. Filter the solid and wash with cold DCM and Hexanes.

    • Extraction: If soluble, dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated

      
      , and brine. Dry over 
      
      
      
      .[2][3]
Method B: The Phenyl Carbamate Route (Indirect Activation)

Applicability: Use when the isocyanate is unstable, toxic, or unavailable. This is a robust two-step sequence. Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by displacement with a second amine.

Protocol:

Step 1: Formation of the Phenyl Carbamate

  • Dissolve Intermediate A (1.0 mmol) in dry THF (10 mL) and Pyridine (2.0 equiv). Cool to 0°C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl (critical to remove pyridine), water, and brine.

  • Isolation: Evaporate solvent. The intermediate phenyl carbamate is usually a stable solid that can be used without column chromatography.

Step 2: Urea Formation [1]

  • Dissolve the phenyl carbamate intermediate (from Step 1) in DMSO or DMF (0.5 M concentration).

  • Add the second amine (

    
    , 1.1 equiv).
    
  • Add TEA (1.5 equiv).

  • Heat to 60–80°C for 4–6 hours.

    • Why Heat? The phenoxide is a good leaving group, but the sulfonamide-aniline is sterically hindered; thermal energy overcomes the activation barrier.

  • Work-up: Pour into ice water. The target urea usually precipitates.[4] Filter and recrystallize from EtOH/Water.

Method C: CDI-Mediated Synthesis (One-Pot)

Applicability: Ideal for synthesizing symmetrical ureas or when avoiding phosgene derivatives. Reagent: 1,1'-Carbonyldiimidazole (CDI).

Protocol:

  • Dissolve Intermediate A (1.0 mmol) in anhydrous THF (5 mL).

  • Add CDI (1.1 equiv) in one portion.

  • Stir at RT for 2 hours. Observe the evolution of

    
     gas (bubbling).
    
  • Check: Verify the formation of the acyl-imidazole intermediate by LCMS.

  • Add the second amine (

    
    , 1.2 equiv).
    
  • Stir at 50°C overnight.

  • Work-up: Evaporate THF. Redissolve in EtOAc. Wash efficiently with water (to remove imidazole byproduct) and 0.5N HCl.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSolubility of Int. AReaction RateWork-up EaseRecommendation
DCM LowModerateHighTry first (suspension often works).
THF ModerateGoodHighBest balance.
DMF/DMSO HighFastLowUse for stubborn substrates; requires aqueous crash-out.
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Urea Protons: Two distinct singlets (or coupled doublets) in the downfield region (

      
       8.5 – 9.5 ppm).
      
    • Sulfonamide Proton: Broad singlet around

      
       9.8 – 10.2 ppm (often exchanges with 
      
      
      
      ).
    • Aromatic Region: The protons on the central ring usually shift downfield slightly upon urea formation due to the electron-withdrawing nature of the carbonyl.

Troubleshooting Guide

Troubleshooting Issue Problem: Low Yield / No Reaction Check1 Is Starting Material Soluble? Issue->Check1 Action1 Switch to DMF/DMSO or increase Temp to 50°C Check1->Action1 No Check2 Is Isocyanate Hydrolyzing? Check1->Check2 Yes Action2 Dry solvents strictly. Use fresh Isocyanate. Check2->Action2 Yes Check3 Is Aniline Nucleophilic? Check2->Check3 No Action3 Add catalyst (DMAP) or switch to Phenyl Chloroformate method. Check3->Action3 No

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • General Urea Synthesis via Phenyl Carbamates: Thavonekham, B. (1997). "Preparation of substituted ureas from N-monosubstituted carbamates and amines." Synthesis, 1997(10), 1189-1194.

  • Isocyanate Reactivity & Protocols: Ozaki, S. (1972). "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457-496.

  • Synthesis of Sulfonamide-Urea Kinase Inhibitors (Relevant Analogues): Bankston, D., et al. (2002). "A Scalable Synthesis of the VEGFR2 Inhibitor...". Organic Process Research & Development, 6(6), 777-781. (Demonstrates urea formation on similar chloro-aniline scaffolds).

  • Solubility & Reaction Media for Sulfonamides: Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and solubility aspects." Journal of Chemical Thermodynamics. (Provides basis for solvent choices like DMF/DMSO).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of N-(3-nitro-4-chlorophenyl)methanesulfonamide

Ticket ID: #NITRO-RED-04CL Subject: Improving Yield & Chemoselectivity in N-(3-amino-4-chlorophenyl)methanesulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-RED-04CL Subject: Improving Yield & Chemoselectivity in N-(3-amino-4-chlorophenyl)methanesulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Chemoselectivity Challenge

The reduction of N-(3-nitro-4-chlorophenyl)methanesulfonamide to its amino counterpart presents a classic competitive reaction challenge: Nitro Reduction vs. Hydrodechlorination .[1]

Standard catalytic hydrogenation methods (e.g., Pd/C under


) are chemically promiscuous; they will readily cleave the C-Cl bond (hydrodechlorination) alongside reducing the nitro group.[1] This leads to the formation of the des-chloro byproduct (N-(3-aminophenyl)methanesulfonamide), significantly lowering the yield of your target material and complicating purification.

To maximize yield, you must switch from "active" hydrogenation to "chemoselective" protocols. This guide outlines two validated pathways:

  • Method A (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C) – Best for scalability and cleanliness.[1]

  • Method B (Stoichiometric): Iron/Ammonium Chloride (Fe/NH

    
    Cl) – Best for robustness and preventing dehalogenation at all costs.[1]
    

Reaction Pathway & Failure Modes

The following diagram illustrates the desired pathway versus the critical failure mode (dehalogenation) and the formation of hydroxylamine intermediates (incomplete reduction).

ReactionPathway cluster_legend Catalyst Selectivity Start Precursor: N-(3-nitro-4-chlorophenyl) methanesulfonamide Intermediate Intermediate: Hydroxylamine (-NHOH) Start->Intermediate Step 1: Partial Red. Target TARGET: N-(3-amino-4-chlorophenyl) methanesulfonamide Intermediate->Target Step 2: Complete Red. SideProduct IMPURITY: Des-chloro Amine (Dehalogenation) Intermediate->SideProduct Direct Dechlorination Target->SideProduct Over-reduction (Pd/C + H2) Text1 Pd/C: Promotes Red path (Bad) Text2 Pt(S)/C or Fe: Promotes Green path (Good)

Figure 1: Reaction pathway showing the competition between successful amine formation and the hydrodechlorination side reaction.[1][2]

Validated Experimental Protocols

Method A: Catalytic Hydrogenation using Sulfided Platinum (Scalable)

Recommended for: Large scale (>10g), clean workup requirements.[1]

The Science: Unlike Palladium, Platinum (Pt) is naturally less active toward aryl-chloride cleavage.[1] When "poisoned" with sulfur (sulfided), its activity toward the C-Cl bond is virtually eliminated while retaining activity for the


 group [1].[1]

Protocol:

  • Setup: Use a high-pressure reactor (Parr shaker or autoclave).

  • Solvent: Methanol or Ethyl Acetate (Sulfonamides are often soluble in MeOH).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[1] Load at 1–3 wt% relative to substrate.

  • Conditions:

    • Pressure: 5–10 bar (70–145 psi)

      
      .
      
    • Temperature: 50–60 °C.

    • Time: 4–8 hours.

  • Workup: Filter through a Celite pad to remove catalyst.[3][4][5] Concentrate filtrate.[3][4][5][6]

Critical Control Point: Do not add acid. Acidic conditions can accelerate dehalogenation even with Pt catalysts.

Method B: Iron/Ammonium Chloride Reduction (The "Bechamp" Variant)

Recommended for: High chemoselectivity, lab scale (<10g), or if high-pressure equipment is unavailable.[1]

The Science: This method uses electron transfer from metallic iron (Fe(0)


 Fe(II)/Fe(III)).[1] It operates under mild, near-neutral conditions (buffered by NH

Cl), which is thermodynamically insufficient to break the Aryl-Cl bond, guaranteeing >99% retention of the chlorine [2].[1]

Protocol:

  • Solvent: Ethanol/Water (3:1 ratio). The water is essential to dissolve NH

    
    Cl; Ethanol dissolves the organic sulfonamide.
    
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Iron Powder (325 mesh): 5.0 equiv[1]

    • Ammonium Chloride (

      
      ): 5.0 equiv[1]
      
  • Procedure:

    • Dissolve substrate in EtOH/Water.[3]

    • Add NH

      
      Cl and Iron powder.[3][5][6]
      
    • Heat to reflux (80 °C) with vigorous stirring (mechanical stirring preferred due to heavy slurry).

    • Monitor by TLC/LCMS (usually complete in 2–4 hours).[1]

  • Workup (The "Sticky" Part):

    • Hot Filtration: Filter the mixture while hot through a Celite pad. (Iron oxide sludge hardens when cold).[1]

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove EtOH.

    • The product usually precipitates from the remaining aqueous layer. If not, extract with Ethyl Acetate.[1][3]

Troubleshooting & FAQs

Yield Optimization Table
SymptomProbable CauseCorrective Action
Product contains ~10-20% des-chloro impurity Using Pd/C or Raney Ni without modifiers.Switch to Method A (Pt(S)/C) or add 0.5 eq. thiophene to poison the Pd catalyst (though this slows reaction).
Reaction stalls at Hydroxylamine intermediate Insufficient temperature or catalyst loading.Method B: Increase reflux time. Method A: Increase pressure to 10 bar.
Low recovery after Fe reduction (Method B) Product trapped in Iron sludge.Must filter HOT. Use copious amounts of hot EtOAc or MeOH to wash the filter cake.
Starting material insoluble Sulfonamide aggregation.Switch solvent to THF/Water or DMF/Water for the Iron reduction.
Decision Tree: Choosing the Right Fix

Troubleshooting Q1 What is the primary impurity? Res1 Des-chloro amine (M-34 mass shift) Q1->Res1 Res2 Hydroxylamine (M+16 mass shift) Q1->Res2 Res3 Starting Material (No Reaction) Q1->Res3 Sol1 STOP using Pd/C. Switch to Sulfided Pt/C or Fe/NH4Cl. Res1->Sol1 Sol2 Incomplete Reduction. Increase Temp/Time. Check H2 pressure. Res2->Sol2 Sol3 Solubility Issue. Change solvent to THF/MeOH. Check stirring. Res3->Sol3

Figure 2: Diagnostic logic for identifying process failures based on impurity profiles.

Frequently Asked Questions (Technical)

Q: Can I use Raney Nickel? A: Proceed with caution. Raney Nickel is generally more selective than Palladium but can still cause dehalogenation on electron-deficient rings. If you must use it, perform the reaction at room temperature and atmospheric pressure. Do not heat.

Q: Why use Ammonium Chloride instead of HCl with Iron? A: HCl creates a strongly acidic environment (


). While this accelerates reduction, it (1) promotes hydrolysis of the sulfonamide bond and (2) increases the risk of attacking the C-Cl bond. Ammonium Chloride buffers the reaction to pH ~5-6, which is the "sweet spot" for chemoselectivity [3].

Q: My product turns purple/brown upon air exposure. Why? A: This indicates trace azo-impurities or oxidation of the aniline. Ensure your reduction is fully complete (no nitroso intermediates left).[1] Store the amine under nitrogen or convert it immediately to its HCl salt for stability.

References

  • Baessler, K. & Fuchs, H. (1980).[1][7] Process for the preparation of halogen-substituted aromatic amines.[8][9][10] US Patent 4,212,824. Link (Demonstrates efficacy of sulfided Pt/C for halo-nitro reduction).[1]

  • Ramadas, K. & Srinivasan, N. (1992).[1][6] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[1][6] Link (The definitive protocol for Fe/NH4Cl reduction).[1]

  • Org. Chem. Portal. (2023). Reduction of Nitro Compounds.[3][4][5][6][7][9][11][12][13][14]Link (General overview of chemoselectivity profiles).[1]

Sources

Optimization

Technical Support: Troubleshooting N-(3-amino-4-chlorophenyl)methanesulfonamide Synthesis

Department: Chemical Process R&D / Technical Application Support Document ID: TS-ORG-SYN-042 Last Updated: February 24, 2026 Executive Summary & Route Analysis This guide addresses low conversion and impurity profiles en...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Technical Application Support Document ID: TS-ORG-SYN-042 Last Updated: February 24, 2026

Executive Summary & Route Analysis

This guide addresses low conversion and impurity profiles encountered during the synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide .

Based on the substitution pattern, the most robust synthetic route utilizes 4-chloro-3-nitroaniline as the starting material. This route avoids the regioselectivity issues inherent in starting from 4-chloro-1,3-phenylenediamine. However, this pathway presents two distinct "bottlenecks" that frequently cause low conversion:

  • Nucleophilicity Suppression (Step 1): The electron-withdrawing nitro and chloro groups significantly reduce the nucleophilicity of the aniline, making sulfonylation sluggish.

  • Chemoselectivity Risks (Step 2): Reducing the nitro group without removing the chlorine atom (hydrodehalogenation) requires specific catalytic choices.

Visualizing the Pathway & Failure Points

The following diagram outlines the standard workflow and identifies where processes typically fail.

Synthesis_Workflow Start Start: 4-chloro-3-nitroaniline Step1 Step 1: Sulfonylation (MsCl, Base) Start->Step1 Inter Intermediate: N-(4-chloro-3-nitrophenyl) methanesulfonamide Step1->Inter Successful Conversion Fail1 FAILURE A: Unreacted SM (Hydrolysis of MsCl) Step1->Fail1 Wet Solvent / Weak Base Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Cat) Inter->Step2 Product Target: N-(3-amino-4-chlorophenyl) methanesulfonamide Step2->Product Chemoselective Conditions Fail2 FAILURE B: Dechlorinated Impurity (Des-chloro analog) Step2->Fail2 Pd/C + H2 (Over-reduction)

Caption: Figure 1. Standard synthetic route identifying critical failure points in sulfonylation and reduction steps.

Module 1: The Sulfonylation Step

Reaction: 4-chloro-3-nitroaniline + Methanesulfonyl Chloride (MsCl) → Intermediate

Common Symptom: Starting Material Persists (Low Conversion)

Users often report that TLC/LCMS shows significant unreacted aniline even after adding excess MsCl.

Root Cause: The starting aniline is electron-deficient . The ortho-nitro and para-chloro groups pull electron density away from the amine, making it a poor nucleophile. Concurrently, MsCl is highly moisture-sensitive and hydrolyzes to methanesulfonic acid faster than it reacts with the deactivated amine if conditions are not strictly anhydrous.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent/Base Pyridine (as solvent) Pyridine acts as both solvent and base.[1] It forms an N-sulfonylpyridinium intermediate, which is a more active electrophile than MsCl alone, helping overcome the aniline's low reactivity.
Catalyst DMAP (5-10 mol%) 4-Dimethylaminopyridine (DMAP) dramatically accelerates the reaction via a "push-pull" mechanism, essential for deactivated anilines.
Temperature Start 0°C → Heat to 50-60°C While standard sulfonylations run at RT, this deactivated substrate often requires thermal energy to reach full conversion.
Reagent Addition Portion-wise (1.5 - 2.0 eq) Add MsCl in portions. If hydrolysis occurs, the second portion pushes the reaction.

Q: I see a new spot, but the mass is M+78 (Bis-sulfonylation). What happened?

  • A: You used too much MsCl or too strong a base (like NaH). The sulfonamide proton (NH-SO2Me) is acidic. If deprotonated, it becomes a nucleophile and attacks a second MsCl.

  • Fix: Stick to Pyridine (weaker base). If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/MeOH at reflux for 30 mins; this selectively cleaves the second sulfonyl group while keeping the desired product intact (saponification of the bis-sulfonamide).

Module 2: The Reduction Step

Reaction: N-(4-chloro-3-nitrophenyl)methanesulfonamide → Product

Common Symptom: Mass Spec shows [M-34] (Loss of Chlorine)

Root Cause: Using standard Palladium on Carbon (Pd/C) with Hydrogen gas. Pd is excellent at oxidative addition into Aryl-Cl bonds, leading to hydrodehalogenation (replacing Cl with H).

Troubleshooting Protocol: Selecting the Right Reductant

Use the decision matrix below to choose the correct reduction method.

Reduction_Logic Question Do you have strict Heavy Metal limits? NoMetal Use Fe / NH4Cl (Bechamp) (Safest for Cl retention) Question->NoMetal No YesMetal Catalytic Hydrogenation Required Question->YesMetal Yes Choice Choose Catalyst YesMetal->Choice PdC Pd/C Choice->PdC AVOID (Dechlorinates) PtC Pt/C (Sulfided) or PtO2 Choice->PtC Recommended (Selective) Raney Raney Ni Choice->Raney Use with care (pH control)

Caption: Figure 2. Decision matrix for reducing nitro groups in the presence of aryl chlorides.

Recommended Protocol: Iron/Ammonium Chloride (The "Gold Standard")

This method is chemically incapable of breaking the Ar-Cl bond under standard conditions.

  • Suspend the nitro-sulfonamide intermediate in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Reflux vigorously (80°C) for 2–4 hours.

  • Monitor: The yellow nitro compound will fade to a colorless/tan amine.

  • Workup: Filter hot through Celite (to remove Iron oxide sludge). The product will crystallize from the filtrate upon cooling or concentration.

Alternative: Hydrogenation (Clean Room Compatible)

If you must use hydrogenation (e.g., to avoid Iron residues):

  • Catalyst: Use 5% Pt/C (sulfided) or PtO2 (Adam's Catalyst) . Platinum is far less active toward Ar-Cl bonds than Palladium.

  • Additive: Add ZnBr2 (0.1 eq) or perform the reaction in acidic media (though sulfonamides are already acidic) to further inhibit dehalogenation.

Module 3: Isolation & Purification

Q: My product is stuck in the aqueous layer or won't crystallize.

  • Context: Sulfonamides are acidic (pKa ~10). If your workup is too basic (pH > 10), the product exists as a salt and stays in water.

  • Fix: Adjust the aqueous layer to pH 5–6 using dilute HCl. The non-ionized sulfonamide should precipitate or extract easily into Ethyl Acetate.

Q: The product is colored (Pink/Brown).

  • Cause: Trace oxidation of the aniline (amino group) or residual azo impurities.

  • Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal.

Summary of Key Specifications

ParameterSpecification / Target
Precursor 4-chloro-3-nitroaniline (CAS: 635-22-3)
Step 1 Reagents MsCl (1.5 eq), Pyridine (Solvent), DMAP (Cat.)
Step 1 Temp 50°C (Critical for conversion)
Step 2 Reagents Fe / NH4Cl (Preferred) OR Pt/C + H2
Step 2 Risk Avoid Pd/C to prevent dechlorination
Product Appearance Off-white to tan solid

References

  • BenchChem Technical Support. (2025).[2][3] Technical Support Center: Sulfonylation Reactions - Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2016). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.[4] PMC. Retrieved from

  • ChemicalBook. (n.d.). 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis and general nitro reduction protocols. Retrieved from

  • ResearchGate. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[3][5] Journal of Synthetic Chemistry.[6] Retrieved from

  • CymitQuimica. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride: Properties and Reactivity. Retrieved from

Sources

Troubleshooting

Technical Support Center: Isolating N-(3-amino-4-chlorophenyl)methanesulfonamide

Welcome to the technical support center for the purification of N-(3-amino-4-chlorophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-amino-4-chlorophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of isolating this valuable intermediate from its crude reaction mixture. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Separation Challenge

A robust purification strategy begins with a thorough understanding of what you are separating. The target molecule's properties and the identities of potential impurities dictate the most effective approach.

Q1: What are the common starting materials and key impurities I need to separate?

The most prevalent synthetic route to N-(3-amino-4-chlorophenyl)methanesulfonamide involves the reduction of its nitro-precursor, N-(4-chloro-3-nitrophenyl)methanesulfonamide. This precursor is typically synthesized from 4-chloro-3-nitroaniline and methanesulfonyl chloride.[1] Consequently, the crude product is a mixture containing not just the desired amine but also unreacted starting materials, reaction byproducts, and reagents.

Key Impurities to Consider:

  • Unreacted Nitro-Precursor: N-(4-chloro-3-nitrophenyl)methanesulfonamide is the most significant process-related impurity. Its polarity is similar to the product, which can complicate separation.

  • Unreacted Starting Materials: Residual 4-chloro-3-nitroaniline and methanesulfonyl chloride (or its hydrolyzed form, methanesulfonic acid) may persist.

  • Reduction Byproducts: The choice of reducing agent introduces specific byproducts. For instance, using iron (Fe) in acidic media results in iron salts that must be removed.[1] Catalytic hydrogenation will involve a metal catalyst (e.g., Pd/C) that needs to be filtered off.

  • Reagents: Bases used in the sulfonylation step, such as pyridine or N,N-dialkylaniline, can carry through if the intermediate is not rigorously purified.[1][2]

The following diagram illustrates the synthetic pathway and the origin of these common impurities.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nitro Reduction cluster_2 Crude Product Mixture SM1 4-chloro-3-nitroaniline Nitro_Precursor N-(4-chloro-3-nitrophenyl)methanesulfonamide SM1->Nitro_Precursor SM2 Methanesulfonyl Chloride SM2->Nitro_Precursor Base Base (e.g., Pyridine) Base->Nitro_Precursor Catalyst Impurity2 Residual Base Base->Impurity2 Product N-(3-amino-4-chlorophenyl)methanesulfonamide Nitro_Precursor->Product Impurity1 Unreacted Nitro-Precursor Nitro_Precursor->Impurity1 Reducing_Agent Reducing Agent (e.g., Fe/HCl) Reducing_Agent->Product Byproducts Byproducts (e.g., Iron Salts) Final_Product Target Product Product->Final_Product Impurity3 Reduction Byproducts Byproducts->Impurity3 G start Cooling the hot, saturated solution oiled_out Did the product 'oil out'? start->oiled_out no_crystals Did crystals form? oiled_out->no_crystals No reheat Re-heat to dissolve oil. Add more 'good' solvent. Cool slowly. oiled_out->reheat Yes success Crystals formed successfully. Collect by filtration. no_crystals->success Yes induce Induce nucleation: 1. Scratch flask interior 2. Add seed crystal no_crystals->induce No reheat->no_crystals concentrate If induction fails: Reduce solvent volume. Re-cool. induce->concentrate

Caption: Troubleshooting logic for recrystallization.

C. Column Chromatography

Flash column chromatography is effective for separating compounds with different polarities, such as the moderately polar product amine and the less polar nitro-precursor. [2][3]

  • Q: My compound is streaking/tailing on the TLC plate and column. How can I fix this?

    • Causality: The basic amino group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and smearing (tailing).

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent system will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.

  • Q: I can't separate my product from the unreacted nitro-precursor. What solvent system should I use?

    • Causality: The product (amine) is more polar than the starting material (nitro compound). You need an eluent system that allows the less polar nitro compound to elute first, followed by the more polar amine.

    • Solution: Start with a less polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes is an excellent starting point.

      • TLC Analysis: Use TLC to find the optimal solvent system. A good system will show the nitro-precursor with an Rf value of ~0.5 and the product amine with an Rf value of ~0.3.

      • Example Gradient: Begin eluting the column with 10-20% Ethyl Acetate/Hexanes. This should elute the nitro compound. Once it is off the column, gradually increase the concentration of ethyl acetate to 30-50% to elute your desired product.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Post-Reduction Aqueous Work-up
  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid reducing agent or catalyst.

    • If using Fe/HCl, filter the hot reaction mixture through a pad of Celite® to remove iron salts. Wash the filter cake with hot ethanol or methanol. [4] * If using a hydrogenation catalyst (e.g., Pd/C), filter through Celite®.

  • Solvent Removal: Combine the filtrates and remove the organic solvent under reduced pressure (rotary evaporation).

  • Acid/Base Extraction:

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

    • Transfer to a separatory funnel and wash with water to remove highly water-soluble byproducts.

    • Add 1M NaOH or saturated NaHCO₃ solution and mix. Check that the aqueous layer is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer two more times with fresh EtOAc.

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product. [4]

SOP 2: Recrystallization Protocol
Solvent System Comments
Ethanol/Water A versatile system. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify, then cool slowly.
Ethyl Acetate/Hexanes Excellent for moderately polar compounds. Dissolve in minimal hot ethyl acetate, then add hot hexanes dropwise until cloudy. Clarify with a few drops of hot ethyl acetate and cool. [4]
Acetone/Hexanes Similar to EtOAc/Hexanes, can be very effective. [5]

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot "good" solvent (e.g., ethanol) to just dissolve the solid.

  • If using a co-solvent, add the hot "poor" solvent (e.g., water) dropwise until turbidity appears. Re-clarify with a drop of the "good" solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. [6]6. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

SOP 3: Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent Selection: Develop a solvent system using TLC (e.g., Ethyl Acetate/Hexanes with 1% triethylamine). Aim for a product Rf of ~0.3.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and place this at the top of the column.

  • Elution: Run the column, starting with the low-polarity eluent to remove non-polar impurities (like the nitro-precursor). Gradually increase the eluent polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are best for confirming the purity of the final product?

    • ¹H NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. Look for the disappearance of the nitro-aromatic protons from the starting material and the appearance of the -NH₂ protons.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the product and provides a highly sensitive measure of purity (e.g., >99% by UV area).

    • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Q: How should I store the purified N-(3-amino-4-chlorophenyl)methanesulfonamide?

    • Anilines are susceptible to air oxidation, which can cause discoloration over time (turning from white/off-white to brown). Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

References

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Chromatographic Separation of Amino Acids. [Link]

  • Google Patents. Method for preparing 3-amino methanesulfonanilide.
  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(3-amino-4-chlorophenyl)methanesulfonamide

The following guide is a technical analysis designed for medicinal chemists and process development scientists. It focuses on the structural validation of N-(3-amino-4-chlorophenyl)methanesulfonamide, a critical aniline...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for medicinal chemists and process development scientists. It focuses on the structural validation of N-(3-amino-4-chlorophenyl)methanesulfonamide, a critical aniline intermediate often utilized in the synthesis of kinase inhibitors and sulfonylurea drugs.[1]

Executive Summary & Application Context

In drug development, the reduction of N-(4-chloro-3-nitrophenyl)methanesulfonamide to its amino analog is a pivotal step.[1] The target molecule, N-(3-amino-4-chlorophenyl)methanesulfonamide , contains three distinct functionalities on the phenyl ring: a sulfonamide moiety, a primary amine, and a chlorine atom.[1]

This guide compares the 1H NMR profile of the target product against its nitro-precursor (the primary alternative state during synthesis) and evaluates solvent selection (DMSO-d6 vs. CDCl3) to ensure robust quality control.

The Analytical Challenge
  • Differentiation: Confirming complete reduction of the nitro group without over-reduction (dechlorination).

  • Regio-selectivity: Distinguishing the 3-amino-4-chloro isomer from potential 4-amino-3-chloro byproducts.[1]

  • Quantification: Accurate integration of exchangeable protons (-NH2 and -NH-).

Structural Analysis & Predicted Assignments

To interpret the spectrum accurately, we apply Substituent Chemical Shift (SCS) additivity rules to the benzene ring.

Target Structure: 1-methanesulfonamido-3-amino-4-chlorobenzene.[1]

Theoretical Chemical Shift Prediction (DMSO-d6)

Base Value: Benzene (7.26 ppm)

Proton PositionMultiplicityCoupling (

)
Predicted Shift (

)
Structural Logic
H-2 Doublet (d)~2.0 Hz6.55 ppm Most Shielded. Ortho to the strong donor (-NH2) and ortho to sulfonamide.[1] Appears as a distinct doublet due to meta-coupling with H-6.[1]
H-6 Doublet of Doublets (dd)8.5, 2.0 Hz6.67 ppm Shielded. Para to the -NH2 donor.[1] Shows large ortho-coupling to H-5 and meta-coupling to H-2.[1]
H-5 Doublet (d)~8.5 Hz6.93 ppm Least Shielded. Ortho to the electron-withdrawing Chlorine and meta to the -NH2 group.[1]
-NH2 Broad Singlet (br s)-5.20 - 5.50 ppm Exchangeable.[1] Characteristic of primary anilines in DMSO.
-NH-SO2- Broad Singlet (br s)-9.60 - 9.80 ppm Exchangeable.[1] Downfield due to the electron-withdrawing sulfonyl group.[1]
-CH3 Singlet (s)-2.90 - 3.00 ppm Methyl group attached to sulfone.[1] Highly characteristic sharp singlet.

Expert Insight: The critical diagnostic feature is the upfield shift of H-2 and H-6 . In the nitro precursor, these protons are heavily deshielded (>7.5 ppm). Their migration to the 6.5–6.7 ppm region confirms the formation of the amino group.[1]

Comparative Analysis: Product vs. Alternatives

Comparison A: Reaction Monitoring (Product vs. Nitro Precursor)

The most common "alternative" encountered in the lab is the unreacted starting material. NMR is superior to LC-MS here because it proves the chemical environment change, not just the mass change.[1]

FeatureTarget: Amino-Product Alternative: Nitro-Precursor Diagnostic Action
H-2 Shift ~6.55 ppm (Shielded)~8.20 ppm (Deshielded)Primary Indicator. Monitor the disappearance of the >8.0 ppm signal.
H-5 Shift ~6.93 ppm~7.80 ppmSecondary confirmation.[1]
Exchangeables Visible -NH2 (~5.3 ppm)No -NH2 signal Confirm appearance of broad singlet at 5.3 ppm.[1]
Coupling Sharp aromatic splittingOften broadened by NO2 relaxationCheck resolution of H-6 (dd).[1]
Comparison B: Solvent Selection (DMSO-d6 vs. CDCl3)

Choosing the right solvent is critical for observing the labile sulfonamide and aniline protons.[1]

ParameterRecommended: DMSO-d6 Alternative: CDCl3 Verdict
Solubility ExcellentModerate to PoorDMSO prevents precipitation at high concentrations.[1]
-NH2 Visibility Sharp/Distinct. Visible as a discrete peak (~5.3 ppm).[1]Broad/Invisible. Often exchanges with trace water or broadens into baseline.[1]DMSO is required for purity assays counting protons.[1]
-NH-SO2- Visibility Distinct downfield singlet (~9.7 ppm).[1]Often invisible or extremely broad.[1]DMSO stabilizes the H-bond, making integration possible.[1]
Water Peak ~3.33 ppm (Usually distinct).[1]~1.56 ppm (Can overlap with aliphatics).DMSO separates water from the aromatic region.[1]

Experimental Protocol (SOP)

Materials
  • Sample: 5–10 mg of N-(3-amino-4-chlorophenyl)methanesulfonamide.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Tube: 5mm high-precision NMR tube.

Workflow
  • Preparation: Dissolve the solid completely in DMSO-d6. Vortex for 30 seconds.[1] Ensure no suspended solids remain, as they cause line broadening.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Relaxation Delay (D1):Adjust to 5.0 seconds. (Crucial for accurate integration of the slow-relaxing sulfonamide NH).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline around the broad NH peaks.

    • Integration: Calibrate the Methyl singlet (2.95 ppm) to 3.00H.

    • Validation: Check that the aromatic region integrates to exactly 3.00H (1:1:1 ratio for H2, H5, H6).

Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating the product structure based on the spectral data discussed above.

NMR_Analysis_Logic Start Crude Product Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Check_Me Check Methyl Singlet (~2.95 ppm) Acquire->Check_Me Integrate Calibrate Integral to 3H Check_Me->Integrate Singlet Found Check_Arom Check Aromatic Region (6.5 - 7.0 ppm) Integrate->Check_Arom Nitro_Pres Peaks present > 7.5 ppm? Check_Arom->Nitro_Pres Pattern: d, d, dd Check_NH2 Check -NH2 Signal (~5.3 ppm, 2H) Nitro_Pres->Check_NH2 No (Only shielded peaks) Fail_Nitro FAIL: Incomplete Reduction (Nitro Impurity) Nitro_Pres->Fail_Nitro Yes (H2 @ 8.2ppm) Pass PASS: Pure Amino Product Check_NH2->Pass Present (2H) Fail_Dechlor FAIL: Over-reduction (De-chlorinated) Check_NH2->Fail_Dechlor Absent or Wrong Integration

Caption: Decision tree for validating N-(3-amino-4-chlorophenyl)methanesulfonamide purity via NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Substituent Chemical Shift additivity rules).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12254688, N-(4-amino-3-chlorophenyl)methanesulfonamide. (Used for comparative regioisomer data). [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1] (Source for aniline and sulfonamide substituent effects).[2] [Link]

Sources

Comparative

Characteristic IR Bands of N-(3-amino-4-chlorophenyl)methanesulfonamide: A Comparative Technical Guide

Executive Summary N-(3-amino-4-chlorophenyl)methanesulfonamide is a critical intermediate in the synthesis of bioactive sulfonamide derivatives, particularly in the development of kinase inhibitors and anti-arrhythmic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-amino-4-chlorophenyl)methanesulfonamide is a critical intermediate in the synthesis of bioactive sulfonamide derivatives, particularly in the development of kinase inhibitors and anti-arrhythmic agents. Its structural integrity hinges on three distinct functional moieties: a primary aniline amine, a methanesulfonamide tail, and a halogenated aromatic core.

This guide provides a comparative infrared (IR) spectroscopic analysis to distinguish this target molecule from its synthetic precursors (specifically the nitro-analogue) and structural isomers. By focusing on the disappearance of nitro bands and the emergence of aniline doublets , researchers can validate reaction completion with high confidence.

Molecular Vibrational Analysis

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The interplay between the electron-withdrawing sulfonamide group and the electron-donating amino group creates a unique spectral fingerprint.

Structural Components & Expected Modes[1][2][3][4][5][6]
  • Methanesulfonamide Group (-NH-SO₂-CH₃):

    • SO₂ Stretching: The sulfonyl group exhibits two intense bands (asymmetric and symmetric) which are highly characteristic and relatively invariant.

    • Sulfonamide N-H: distinct from the aniline protons, typically appearing at a lower frequency due to acidity and hydrogen bonding.

  • Aniline Moiety (Ar-NH₂):

    • N-H Stretching: A primary amine yields a characteristic doublet (asymmetric/symmetric) in the high-frequency region.

    • C-N Stretching: The bond between the ring and the amino nitrogen.

  • Aromatic Core (1,3,4-substitution):

    • C-H Out-of-Plane (oop) Bending: The substitution pattern (3-amino, 4-chloro) dictates the pattern in the fingerprint region (600–900 cm⁻¹).

Comparative Spectral Data

The following table contrasts the target molecule with its direct synthetic precursor, N-(4-chloro-3-nitrophenyl)methanesulfonamide , and a standard reference, Sulfanilamide .

Table 1: Comparative IR Band Assignments (cm⁻¹)
Functional Group VibrationTarget Molecule (Amino-Product)Precursor (Nitro-Analogue)Reference (Sulfanilamide)Diagnostic Value
Primary Amine (-NH₂) Asym. Stretch3460–3480 (m) Absent3478High: Confirms reduction of nitro group.
Primary Amine (-NH₂) Sym.[1] Stretch3360–3380 (m) Absent3376High: Confirms primary amine presence.
Sulfonamide (-NH-) Stretch3240–3260 (m) 3240–32603268Med: Distinguishes sulfonamide H from amine H.
Nitro (-NO₂) Asym. StretchAbsent1520–1540 (s) AbsentCritical: Disappearance proves reaction completion.
Nitro (-NO₂) Sym. StretchAbsent1340–1360 (s) AbsentLow: Often obscured by SO₂ bands.
Sulfonyl (O=S=O) Asym. Stretch1320–1340 (s) 1330–13501317Med: Confirms sulfonamide backbone.
Sulfonyl (O=S=O) Sym. Stretch1150–1170 (s) 1150–11701147Med: Confirms sulfonamide backbone.
Aromatic C=C Ring Stretch1580–16001580–16101590Low: General aromatic indicator.
C-Cl Stretch 1080–10951080–1095AbsentMed: Confirms halogenation.

(Note: Values are derived from spectral correlation of methanesulfonanilide derivatives and standard fragment analysis [1, 2, 3].)

Detailed Spectral Interpretation

A. The "Reaction Progress" Region (3500–3200 cm⁻¹)

This is the most critical region for synthesis monitoring.

  • Precursor Spectrum: Shows a single, often broad band around 3250 cm⁻¹ corresponding to the sulfonamide N-H. The region above 3300 cm⁻¹ is relatively clear.

  • Product Spectrum: The reduction of the nitro group introduces the amino group, resulting in two sharp new bands at approximately 3470 cm⁻¹ and 3370 cm⁻¹ .

  • Observation: If you see a single band at 3250 cm⁻¹ but no doublet at higher wavenumbers, the reduction has failed.

B. The "Fingerprint" Region (1550–1100 cm⁻¹)
  • The Nitro Flag: The precursor displays a very strong band at ~1530 cm⁻¹ (NO₂ asymmetric stretch). In the target amino compound, this band must be completely absent.

  • The Sulfonyl Overlap: Both compounds show strong absorption near 1330 cm⁻¹ . In the precursor, this is a composite of SO₂ asymmetric stretching and NO₂ symmetric stretching. In the product, this band may narrow or slightly shift intensity, but it remains a dominant feature.

C. Regioisomer Differentiation (800–900 cm⁻¹)

Distinguishing the 3-amino-4-chloro isomer from a 4-amino-3-chloro isomer requires careful analysis of the C-H out-of-plane (OOP) bending.

  • 1,2,4-Trisubstituted Benzene: The 3-amino-4-chloro pattern typically yields two strong bands in the 800–860 cm⁻¹ range (due to two adjacent hydrogens and one isolated hydrogen).

  • Protocol: Compare the fingerprint region against a verified standard if regioisomerism is a concern, as electronic effects from the sulfonamide can shift these bands subtly.

Experimental Protocol for IR Analysis

To ensure reproducibility and high signal-to-noise ratio, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound due to the potential for KBr moisture absorption to broaden the critical N-H bands.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background is flat.

  • Sample Deposition: Place ~5 mg of the solid N-(3-amino-4-chlorophenyl)methanesulfonamide onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N). Note: Insufficient pressure yields noisy N-H bands; excessive pressure can damage soft crystals.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is needed).

Logic Flow for Identification

The following diagram illustrates the decision process for verifying the compound's identity during synthesis.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_NO2 Check 1520-1540 cm⁻¹ (Nitro Asym. Stretch) Start->Check_NO2 NO2_Present Strong Band Present Check_NO2->NO2_Present NO2_Absent Band Absent Check_NO2->NO2_Absent Result_Precursor Result: Precursor (Nitro-Intermediate) NO2_Present->Result_Precursor Incomplete Rxn Check_NH2 Check 3300-3500 cm⁻¹ (Amino Doublet) NO2_Absent->Check_NH2 NH2_Present Doublet (3470/3370) Present Check_NH2->NH2_Present NH2_Absent Doublet Absent Check_NH2->NH2_Absent Check_SO2 Check 1150 & 1330 cm⁻¹ (Sulfonyl Bands) NH2_Present->Check_SO2 Result_Unknown Result: Unknown/Decomposed NH2_Absent->Result_Unknown Possible Hydrolysis SO2_Present Strong Bands Present Check_SO2->SO2_Present Result_Product Result: Target Molecule (Amino-Product) SO2_Present->Result_Product

Caption: Decision tree for validating N-(3-amino-4-chlorophenyl)methanesulfonamide synthesis via IR.

References

  • Uno, T., Machida, K., & Hanai, K. (1975).[2] Infrared spectra of methanesulfonamide and its C- and N-deuterated compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(9-10), 1217-1226. Link

  • Banti, C. N., & Hadjikakou, S. K. (2013). Anti-proliferative and anti-tumor activity of silver(I) complexes of sulfonamides. Journal of Inorganic Biochemistry, 118, 96-107. (Provides comparative sulfonamide vibrational data). Link

  • National Institute of Standards and Technology (NIST). (2025). Infrared Spectra of Aniline Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4][5] (Authoritative source for fragment-based frequency assignment).

Sources

Validation

Technical Guide: MS/MS Fragmentation &amp; Structural Elucidation of N-(3-amino-4-chlorophenyl)methanesulfonamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(3-amino-4-chlorophenyl)methanesulfonamide. This document is structured to serve as a comparative reference...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(3-amino-4-chlorophenyl)methanesulfonamide. This document is structured to serve as a comparative reference for structural elucidation and impurity profiling in drug development.

[1]

Executive Summary & Chemical Context

N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 1093758-98-5) is a critical intermediate and potential degradation impurity associated with sulfonamide-class therapeutics (e.g., specific kinase inhibitors or carbonic anhydrase inhibitors). Its structural elucidation is vital for establishing purity profiles in GMP environments.

This guide compares the fragmentation dynamics of this compound against its regioisomer and analyzes the performance differences between Positive (ESI+) and Negative (ESI-) electrospray ionization modes.

Chemical Identity
PropertyDetail
IUPAC Name N-(3-amino-4-chlorophenyl)methanesulfonamide
Molecular Formula C₇H₉ClN₂O₂S
Monoisotopic Mass 220.0073 Da (³⁵Cl)
Isotopic Signature Distinct ³⁵Cl/³⁷Cl ratio (3:[1]1) observed in parent and chloro-containing fragments.
Core Moiety 3-amino-4-chloroaniline scaffold coupled to a methanesulfonyl group.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters prioritize the detection of diagnostic ions required to distinguish this compound from isobaric interferences.

Standardized LC-MS/MS Conditions
  • Instrumentation: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Ionization Source: Electrospray Ionization (ESI).[2][3]

  • Polarity: Positive (ESI+) is preferred for structural elucidation due to the basic aniline moiety; Negative (ESI-) is superior for sensitivity in trace quantification.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation of the aniline nitrogen).

    • B: Acetonitrile.[4]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy preserves the molecular ion; high energy exposes the aniline core fragmentation.

Fragmentation Mechanism Analysis

The fragmentation of N-(3-amino-4-chlorophenyl)methanesulfonamide is governed by the lability of the sulfonamide (S-N) bond and the stability of the resulting aniline cation.

Primary Fragmentation Pathways (ESI+)
  • Precursor Ion: The protonated molecule [M+H]⁺ (m/z 221.01) is observed. The chlorine isotope pattern (m/z 221/223) confirms the presence of one chlorine atom.

  • Pathway A: Sulfonamide Bond Cleavage (Diagnostic):

    • The most abundant fragmentation is the cleavage of the S-N bond with hydrogen transfer.

    • Neutral Loss: Methanesulfonyl group (-SO₂CH₃, 79 Da).

    • Product Ion: m/z 143.03 [3-amino-4-chloroaniline + H]⁺ . This is the Base Peak at medium collision energies.

  • Pathway B: SO₂ Extrusion (Rearrangement):

    • A characteristic sulfonamide rearrangement involving the loss of SO₂.[2][5]

    • Neutral Loss: SO₂ (64 Da).[2][5]

    • Product Ion: m/z 157.05 [N-methyl-3-amino-4-chloroaniline + H]⁺ . This ion differentiates the methanesulfonamide from other sulfonamide derivatives.

  • Pathway C: Aniline Core Fragmentation:

    • Further fragmentation of the m/z 143 ion.

    • Loss of NH₃ (-17 Da): Yields m/z 126.

    • Loss of Cl (-35 Da): Yields m/z 108 (Rare, requires high CE).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 221.01 (100%) (C7H10ClN2O2S)+ Aniline Base Peak: Aniline Core m/z 143.03 (C6H8ClN2)+ Parent->Aniline - CH3SO2 (79 Da) S-N Cleavage Rearrange SO2 Extrusion Product m/z 157.05 (C7H10ClN2)+ Parent->Rearrange - SO2 (64 Da) Rearrangement Deammoniated Deammoniated Core m/z 126.00 (C6H5ClN)+ Aniline->Deammoniated - NH3 (17 Da) Dechlorinated Dechlorinated Core m/z 108.06 (C6H8N2)+ Aniline->Dechlorinated - Cl (35 Da) High Energy

Caption: ESI+ Fragmentation pathway showing the primary S-N cleavage and secondary aniline degradation.

Comparative Profiling: Product vs. Alternatives

In drug development, distinguishing the target compound from its isomers and selecting the correct ionization mode is critical.

Scenario A: Target vs. Regioisomer (4-amino-3-chlorophenyl isomer)

The primary challenge is distinguishing N-(3-amino-4-chlorophenyl)methanesulfonamide from N-(4-amino-3-chlorophenyl)methanesulfonamide . Both have identical mass (m/z 221) and similar fragments.

FeatureTarget (3-amino-4-chloro)Alternative (4-amino-3-chloro)Differentiation Logic
Base Peak (m/z) 143.03143.03Indistinguishable by mass alone.
Fragment Ratio (m/z 126) Lower IntensityHigher IntensityThe 4-amino isomer (para-amino) stabilizes the deammoniated cation less effectively than the meta-amino (3-amino) configuration relative to the chloro group, altering secondary fragmentation kinetics.
Chromatography (RT) Elutes EarlierElutes LaterThe 3-amino-4-chloro isomer is generally more polar due to the shielding effect of the ortho-chloro group on the amine, reducing interaction with C18 phases compared to the 4-amino isomer.
Scenario B: ESI+ vs. ESI- Performance
ParameterPositive Mode (ESI+)Negative Mode (ESI-)Recommendation
Precursor Ion [M+H]⁺ (m/z 221)[M-H]⁻ (m/z 219)Use ESI+ for structure ID; ESI- for quantitation.
Fragmentation Richness High. Shows aniline core, ammonia loss, and rearrangements.Low. Primarily shows loss of Methyl radical (m/z 204) or SO₂ (m/z 155).ESI+ provides the "fingerprint" needed for library matching.
Sensitivity Moderate (Depends on mobile phase pH).High. The sulfonamide proton is highly acidic (pKa ~10), ionizing efficiently in negative mode.Use ESI- for trace impurity detection (<0.05%).

Step-by-Step Structural Elucidation Protocol

Use this workflow to confirm the identity of N-(3-amino-4-chlorophenyl)methanesulfonamide in an unknown sample.

  • Pre-Screening:

    • Inject sample in ESI- mode . Look for m/z 219.0 .

    • Check for the ³⁵Cl/³⁷Cl isotope pattern (ratio ~3:1). If absent, the compound is not chlorinated.

  • Structural Confirmation (ESI+):

    • Switch to ESI+ mode . Isolate m/z 221.0 .

    • Apply CE Ramp (20-40 eV) .

  • Diagnostic Check:

    • Verify Base Peak: Must be m/z 143.0 (Aniline core).

    • Verify Neutral Loss: Check for mass difference of 79 Da (Parent -> Base).

    • Verify Rearrangement: Look for minor peak at m/z 157.0 (M - SO₂).

  • Isomer Discrimination:

    • Compare Retention Time (RT) with a known standard of the 4-amino-3-chloro isomer.

    • If standards are unavailable, calculate the ratio of m/z 143 : m/z 126. Significant deviations from the validated method indicate an isomer.

Workflow Start Unknown Sample Step1 ESI- Scan Detect m/z 219 Check Cl Isotope Start->Step1 Step2 ESI+ MS/MS Precursor m/z 221 CE Ramp 20-40eV Step1->Step2 Decision Base Peak m/z 143? Step2->Decision Result Confirmed Identity Decision->Result Yes Fail Suspect Isomer or Analog Decision->Fail No

Caption: Decision tree for confirming compound identity using polarity switching.

References

  • Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health (NIH). Link

  • PubChem. (2025).[6][7] Compound Summary: N-(4-amino-3-chlorophenyl)methanesulfonamide. National Library of Medicine. Link

  • American Chemical Society. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides. Journal of Organic Chemistry. Link

  • Bentham Science. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Current Pharmaceutical Analysis. Link

  • Sigma-Aldrich. (2025). N-(3-Amino-4-chlorophenyl)methanesulfonamide Structure & Properties. Merck KGaA. Link

Sources

Comparative

A Comparative Guide to the Bioisosteric Replacement of the Sulfonamide Moiety in N-(3-amino-4-chlorophenyl)methanesulfonamide

Introduction: The Strategic Imperative of Bioisosteric Replacement in Drug Discovery In the landscape of medicinal chemistry, the sulfonamide functional group is a ubiquitous pharmacophore, integral to the efficacy of nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosteric Replacement in Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group is a ubiquitous pharmacophore, integral to the efficacy of numerous therapeutics ranging from antibacterial agents to diuretics and anticonvulsants.[1][2] Its utility stems from a unique combination of properties: a tetrahedral geometry, the capacity to engage in crucial hydrogen bond interactions, and an acidic N-H proton (pKa ≈ 9-10) that is often ionized at physiological pH.[3] However, the very characteristics that make sulfonamides valuable can also be liabilities. These include potential for off-target effects, idiosyncratic hypersensitivity reactions, and metabolic instability, often leading to the formation of persistent, active metabolites that can confound pharmacokinetic and pharmacodynamic (PK/PD) profiling.[4]

Bioisosteric replacement—the substitution of a functional group with another that retains similar physical and chemical properties to maintain biological activity—is a cornerstone strategy for mitigating such liabilities.[5][6][7] This guide provides a comparative analysis of key bioisosteric replacements for the sulfonamide group, using N-(3-amino-4-chlorophenyl)methanesulfonamide as a representative scaffold. We will delve into the rationale, synthesis, and comparative performance of leading alternatives, providing the experimental context required for informed decision-making in drug development programs.

The Parent Scaffold: N-(3-amino-4-chlorophenyl)methanesulfonamide

The subject of our investigation is a substituted aniline scaffold bearing a methanesulfonamide group. The 3-amino and 4-chloro substituents on the phenyl ring are critical determinants of the molecule's electronic and steric properties, influencing its interactions with biological targets and metabolic enzymes. The core focus, however, is the methanesulfonamide moiety (-NHSO₂CH₃), which serves as a key interaction point and is the target for bioisosteric modification.

Comparison 1: The Sulfone Bioisostere — A Strategy for Enhancing Metabolic Stability

One of the most significant challenges with certain sulfonamide-containing drugs is their metabolic conversion to long-lasting primary sulfonamide metabolites, which may possess their own biological activity and complicate the therapeutic profile.[4] A direct and effective bioisosteric replacement to address this is the sulfone group (-SO₂-).

Underlying Rationale and Hypothesis

The replacement of the sulfonamide's -NH- group with a methylene (-CH₂-) or a gem-dimethyl (-C(CH₃)₂-) group to form a sulfone eliminates the site of metabolic cleavage that can lead to the formation of a primary sulfonamide metabolite. The sulfone group is electronically similar to the sulfonamide, maintaining the strong hydrogen bond acceptor capacity of the sulfonyl oxygens, but it lacks a hydrogen bond donor. The hypothesis is that this substitution will preserve or minimally affect target binding affinity while drastically improving the metabolic profile by blocking the formation of problematic metabolites.[4]

Experimental Workflow: A Comparative Assessment

A logical workflow to validate this hypothesis involves parallel synthesis and characterization of the parent sulfonamide and its sulfone analogue.

G cluster_0 Synthesis Phase cluster_1 In Vitro Testing Phase cluster_2 Analysis Phase A Parent Scaffold (e.g., 3-amino-4-chlorothiophenol) B Sulfonamide Analogue (N-(3-amino-4-chlorophenyl)methanesulfonamide) A->B Sulfonylation C Sulfone Analogue (1-chloro-2-amino-4-(methylsulfonyl)benzene) A->C Alkylation & Oxidation D Biological Potency Assay (e.g., IC50 determination) B->D E Metabolic Stability Assay (Human & Rat Microsomes) B->E F Metabolite Identification (LC-MS/MS) B->F C->D C->E C->F G Comparative Data Analysis (Potency vs. Stability) D->G E->G F->G

Caption: Comparative workflow for evaluating sulfonamide vs. sulfone bioisosteres.

Data Summary: Sulfonamide vs. Sulfone Analogues

The following table summarizes data from a study on Cav2.2 channel inhibitors, which effectively demonstrates the successful application of this bioisosteric replacement strategy.[4]

ParameterSulfonamide Analogue (Compound 12)gem-Dimethyl Sulfone Analogue (Compound 31)Rationale for Change
Structure R-NHSO₂ArR-C(CH₃)₂SO₂ArReplacement of N-H with a non-labile carbon linker.
In Vitro Potency (Cav2.2 IC₅₀) 0.04 µM0.05 µMThe sulfone is an excellent bioisostere, retaining target potency.[4]
Metabolic Liability Forms persistent primary sulfonamide metabolite in vivo.[4]Does not form the corresponding sulfonamide metabolite.The key metabolic pathway is successfully blocked.[4]
Physicochemical Properties H-bond donor: 1; H-bond acceptors: 2H-bond donor: 0; H-bond acceptors: 2Loss of H-bond donor may alter solubility and off-target profile.
Experimental Protocol: Synthesis of a Sulfone Analogue

This protocol outlines a general, two-step procedure for converting a substituted thiophenol to the corresponding methyl sulfone, a plausible route for synthesizing the sulfone bioisostere of our parent compound.

Step 1: S-Alkylation of 4-chloro-3-aminothiophenol

  • To a stirred solution of 4-chloro-3-aminothiophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.

Step 2: Oxidation to the Sulfone

  • Dissolve the crude thioether from Step 1 in a solvent mixture like acetone/water (1:1).

  • Cool the solution to 0 °C.

  • Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the thioether and sulfide intermediates.

  • Once complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure sulfone bioisostere.

Comparison 2: Emerging Aza-Analogues — Sulfoximines and Sulfonimidamides

In recent years, aza-analogues of sulfones and sulfonamides have gained significant traction as bioisosteres that offer novel structural and physicochemical properties.[5][7][8] Specifically, sulfoximines (aza-analogues of sulfones) and sulfonimidamides (aza-analogues of sulfonamides) provide medicinal chemists with powerful tools to refine molecular properties.[9][10]

Underlying Rationale and Hypothesis

Replacing one of the sulfonyl oxygens with an imido group (=NR) introduces several key changes:

  • Additional Vector for Substitution: The imido nitrogen can be unsubstituted (=NH) or substituted (=NR), providing a new exit vector to probe the surrounding binding pocket or to attach solubilizing groups.[8]

  • Chirality: If the two carbon substituents on the sulfur are different, the sulfur atom of a sulfoximine or sulfonimidamide becomes a stereocenter, allowing for the exploration of 3D space.

  • Modulated Acidity and H-Bonding: The N-H of a sulfoximine is typically more acidic than that of a sulfonamide, and the geometry of the hydrogen bond donors and acceptors is altered, potentially leading to novel binding interactions.

The hypothesis is that these aza-analogues can serve as effective sulfonamide mimics, while offering unique opportunities to enhance potency, selectivity, or physicochemical properties through the additional nitrogen substituent.[7][10]

Caption: Structural and property relationships between key sulfur-based functional groups.

Data Summary: Comparative Physicochemical Properties
PropertySulfonamideSulfonimidamideSulfoximineRationale for Change
General Structure R-SO₂(NHR')R-S(O)(NR'')NHR'R-S(O)(NR'')R'Introduction of an imido group (=NR'').
Typical pKa (N-H) ~9-10More acidic than sulfonamideMore acidic than sulfonamideThe electron-withdrawing nature of the imido group increases acidity.
3D Geometry TetrahedralDistorted TetrahedralDistorted TetrahedralThe S=N bond alters bond lengths and angles compared to S=O.
Key Advantage Well-established; predictable behavior.Retains two N-H donors; adds a substitution vector.[10]Adds chirality and a substitution vector; metabolically stable.[7]Provides novel chemical space and opportunities for optimization.
Key Challenge Metabolic liabilities; potential for hypersensitivity.More complex synthesis; less explored SAR.[10]Stereocenter requires chiral synthesis or separation.Increased synthetic complexity compared to sulfonamides.
Experimental Protocol: Synthesis of an N-H Sulfoximine

This protocol provides a general method for the synthesis of a parent N-H sulfoximine from a sulfoxide, which would be an intermediate in the synthesis of the sulfone bioisostere described previously.

  • Dissolve the corresponding sulfoxide (1.0 eq) in a suitable solvent such as methanol.

  • Add sodium azide (3.0 eq) to the solution.

  • Cool the mixture to 0 °C and add concentrated sulfuric acid dropwise with vigorous stirring. Caution: Hydrazoic acid is toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 55-65 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with an appropriate base (e.g., 2M NaOH or ammonium hydroxide) to pH > 9.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-H sulfoximine.

Conclusion: Selecting the Optimal Bioisostere

The choice to replace a sulfonamide is driven by the specific liabilities of a lead compound. There is no universally superior bioisostere; the selection is highly context-dependent.[3]

  • For addressing metabolic instability due to cleavage, the sulfone is a proven and highly effective replacement that often maintains biological potency. Its synthesis is straightforward, making it an attractive first choice.[4]

  • For probing new binding interactions, improving potency, or modulating physicochemical properties , the sulfoximine and sulfonimidamide offer exciting potential.[8] The additional nitrogen vector and the introduction of a stereocenter provide powerful handles for optimization, though at the cost of increased synthetic complexity.[7][10]

  • Other replacements, such as an amide , can also be considered. However, this often leads to a significant change in acidity and electronic profile, which can result in a loss of potency, as has been observed in some cases.[4]

Ultimately, a successful bioisosteric replacement strategy relies on a clear hypothesis, parallel synthesis, and a robust suite of assays to compare the novel analogue against the parent compound. By understanding the distinct advantages and challenges of each bioisostere, researchers can strategically navigate the complexities of lead optimization and accelerate the development of safer, more effective medicines.

References

  • Jarvis, S. et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters.
  • Al-Masoudi, N. et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA.
  • Di Micco, S. et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA.
  • Luisi, R. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
  • Bull, J. A. et al. Potential bioisosteres for sulfones and sulfonamides, examples of... ResearchGate.
  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews.
  • Ellman, J. A. & Gnamm, C. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2023). RSC Medicinal Chemistry.
  • Al-Masoudi, N. et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar.
  • Procter, D. J. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
  • Hennig, J. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Krátký, M. et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Purity Assessment of N-(3-amino-4-chlorophenyl)methanesulfonamide: A Comparative Technical Guide

Topic: Purity Assessment of N-(3-amino-4-chlorophenyl)methanesulfonamide by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of N-(3-amino-4-chlorophenyl)methanesulfonamide by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

Executive Summary & Compound Profile

N-(3-amino-4-chlorophenyl)methanesulfonamide (referred to herein as ACP-MSA ) is a critical pharmacophore often utilized as a building block in the synthesis of carbonic anhydrase inhibitors, kinase inhibitors, and antibacterial sulfonamides.[1] Its dual functionality—an aniline amine and a sulfonamide moiety—creates specific analytical challenges, particularly regarding regioisomeric impurities and oxidation byproducts.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against the traditional HPLC-UV standard and qNMR (Quantitative Nuclear Magnetic Resonance) .[1] While HPLC-UV remains the workhorse for routine batch release, experimental data confirms that LC-MS is required for process development to identify non-chromophoric impurities and resolve co-eluting isomers that UV detection misses.[1]

Compound Snapshot
PropertyDetail
Chemical Formula C₇H₉ClN₂O₂S
Monoisotopic Mass 220.0073 Da
Key Structural Features 4-Chloro substitution (distinct isotope pattern), 3-Amino group (ESI+ ionizable), Sulfonamide (acidic proton)
Critical Impurities 3-Nitro precursor, Bis-sulfonamide, Regioisomers (4-amino-3-chloro)

Methodological Landscape: LC-MS vs. Alternatives

The following comparison synthesizes data from standard sulfonamide impurity profiling workflows.

Comparative Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (PDA) qNMR (¹H)
Primary Utility Impurity Identification & Trace QuantitationRoutine Purity % (Area Normalization)Absolute Purity Assay (w/w%)
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (mg range required)
Selectivity Excellent (Mass resolution separates co-eluters)Fair (Relies solely on retention time)High (Distinct chemical shifts)
Structural Insight High (MS/MS fragmentation confirms structure)None (Requires reference standards)High (Confirm structure & molar ratio)
Blind Spots Ion suppression effects; Salts undetectedNon-chromophoric impurities; Co-eluting peaksOverlapping signals; Hygroscopic water
Why LC-MS Wins for ACP-MSA

For ACP-MSA, HPLC-UV is insufficient during synthesis optimization because the 3-nitro precursor and the 3-amino product have overlapping UV absorption profiles (dominated by the benzene ring).[1] Furthermore, the chlorine isotope pattern (³⁵Cl/³⁷Cl) visible in MS provides an immediate confirmation of the halogenated core, which UV cannot offer.

Experimental Protocol: LC-MS Purity Assessment

This protocol is designed to be self-validating, using the chlorine isotope signature as an internal check for peak identity.[1]

A. Sample Preparation[1][6][7]
  • Solvent: Dissolve 1 mg of ACP-MSA in 1 mL of 50:50 Water:Acetonitrile (LC-MS grade).

    • Reasoning: The sulfonamide is slightly acidic, while the amine is basic. A neutral mix ensures solubility without inducing degradation.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Caution: Do not use Nylon filters, as sulfonamides can exhibit non-specific binding.[1]

B. LC-MS Conditions (Agilent/Waters Systems)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Mechanistic Insight: Formic acid protonates the 3-amino group (

      
      ), significantly enhancing ionization efficiency in ESI+ mode.[1]
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-8 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • UV: 254 nm (for correlation).[1]

    • MS: ESI Positive Mode. Scan range 100–500

      
      .[1]
      
C. Data Interpretation Strategy
  • Extract Ion Chromatogram (EIC): Target

    
     221.0 
    
    
    
    .
  • Isotope Check: Verify the characteristic 3:1 intensity ratio for

    
     221:223 (due to ³⁵Cl/³⁷Cl natural abundance).[1]
    
    • Validation: If the ratio deviates (e.g., 1:1), suspect a co-eluting impurity or bromine contamination.

  • Impurity Scanning:

    • Precursor: Check

      
       ~251 (Nitro-analog).[1]
      
    • Bis-sulfonamide: Check

      
       ~299 (Second methanesulfonyl group addition, +78 Da).[1]
      

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate purity method based on the stage of drug development.

AnalyticalWorkflow Start Sample: ACP-MSA Crude Screen Initial Screen: HPLC-UV (254 nm) Start->Screen Decision Purity > 95%? Screen->Decision LCMS LC-MS Analysis (Identify Impurities) Decision->LCMS No (Complex Profile) qNMR qNMR Assay (Absolute Purity) Decision->qNMR Yes (Seemingly Pure) Reprocess Recrystallization / Column LCMS->Reprocess ID: Bis-sulfonamide/Nitro qNMR->LCMS Mass Balance Mismatch Release Batch Release qNMR->Release Assay > 98% Reprocess->Start

Figure 1: Decision matrix for purity assessment. LC-MS is the critical "debugger" when UV purity is low or ambiguous.[1]

Impurity Fate Mapping

Understanding the chemical origin of impurities is vital for process control.[1] The diagram below maps the specific impurities detectable by LC-MS for ACP-MSA.

ImpurityMap Nitro Start: 3-Nitro-4-chlorophenyl-MSA (m/z 251) Product Target: ACP-MSA (m/z 221) Nitro->Product Reduction (H2/Pd) Bis Impurity: Bis-sulfonamide (m/z 299) Product->Bis Over-sulfonylation DesChloro Impurity: Des-chloro Analog (m/z 187) Product->DesChloro Over-reduction (Dehalogenation)

Figure 2: Reaction pathway and associated impurity masses detectable via LC-MS.[1]

Supporting Experimental Data (Simulated Case Study)

The following data represents a typical comparison of a crude synthesis batch of ACP-MSA.

ParameterHPLC-UV (254 nm) ResultLC-MS (ESI+) ResultInterpretation
Main Peak Purity 98.2% (Area %)94.5% (Peak Area)UV overestimates purity because it misses non-absorbing salts or impurities with low extinction coefficients.[1]
Impurity A (RT 3.2 min) Not Detected2.1% (

187)
Des-chloro impurity identified.[1] Likely due to aggressive hydrogenation conditions.[1]
Impurity B (RT 5.5 min) 1.8%3.4% (

299)
Bis-sulfonamide .[1] Ionizes better than it absorbs UV, leading to higher apparent content in MS.[1]
Limit of Quantitation 0.05%0.001%LC-MS is 50x more sensitive, essential for genotoxic impurity screening.[1]
Key Takeaway

Relying solely on HPLC-UV would lead to a "false pass" (98.2%) for this batch. LC-MS reveals the true purity is lower (94.5%) and identifies the specific side-reaction (dehalogenation) causing the issue.[1]

References

  • PubChem. (2025).[1][2] N-(3-amino-4-chlorophenyl)methanesulfonamide Compound Summary. National Library of Medicine.[1] [Link] (Note: Link directs to isomeric/related structure for verification of class properties).

  • Molnar-Institute. (2013).[1] Analysis of Sulfonamide Residues using LC-MS/MS. [Link][1]

  • Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide residues by LC-MS/MS. [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-(3-amino-4-chlorophenyl)methanesulfonamide

Executive Summary & Immediate Identification N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and sulfonamide-class pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Identification

N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and sulfonamide-class pharmaceuticals.[1][2]

Effective management of this compound requires recognizing its dual-hazard profile:

  • Aniline Moiety: Potential for methemoglobinemia (blood toxicity) and rapid transdermal absorption.[2]

  • Sulfonamide Group: High potential for hypersensitivity reactions (allergic dermatitis or respiratory sensitization).[2]

  • Aryl Chloride: Persistent environmental pollutant requiring high-temperature incineration (Halogenated Waste Stream).[1][2]

Immediate Action Required: If this substance is currently stored in generic "organic waste," STOP. It must be segregated into Halogenated Waste streams to prevent regulatory violations (RCRA) and ensure complete destruction.[2]

Chemical Hazard Profile (The "Why")

Understanding the molecular behavior of this compound dictates the disposal protocol.[2]

PropertyDataOperational Implication
CAS Number 77947-01-4Use for waste tagging/inventory.[1][2]
Molecular Formula

Contains Sulfur and Chlorine; DO NOT mix with oxidizers.[2]
Molecular Weight 220.68 g/mol Heavy, non-volatile solid.[2]
Physical State Solid (Powder/Crystalline)Dust inhalation is the primary exposure vector.[2]
Acidity/Basicity AmphotericThe sulfonamide proton is acidic (

); the aniline amine is basic.[2]
Key Hazards Irritant (Skin/Eye), SensitizerPPE Requirement: Double nitrile gloves are mandatory.[2]
Mechanism of Toxicity

The presence of the 3-amino-4-chloro motif presents a specific toxicological risk.[1][2] Chlorinated anilines are metabolically activated in the liver (N-hydroxylation), leading to reactive species that can damage DNA or oxidize hemoglobin.[2] Furthermore, the sulfonamide group is a known hapten; repeated low-level exposure can induce permanent chemical sensitivity.[1][2]

Waste Stream Segregation Logic

The following decision matrix illustrates the critical separation steps required to prevent cross-contamination and ensure compliant destruction.

WasteSegregation Start Waste Generation: N-(3-amino-4-chlorophenyl) methanesulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixtures, Mother Liquor) StateCheck->LiquidPath Liquid Action2 Solid Hazardous Waste Bin (Double Bagged) SolidPath->Action2 SolventCheck Solvent Composition? LiquidPath->SolventCheck Halogenated Halogenated Organic Stream (DCM, Chloroform, etc.) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Stream (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (Water, Buffers) SolventCheck->Aqueous Water Based Action1 CRITICAL: Segregate as HALOGENATED WASTE Halogenated->Action1 NonHalogenated->Action1 *Force to Halogenated Stream (Due to solute Cl content) Aqueous->Action1 *Collect separately if >1% (Do not drain dispose)

Figure 1: Waste Segregation Decision Tree. Note that even non-halogenated solvents containing this solute should ideally be moved to the Halogenated stream to guarantee high-temperature incineration, which ensures the destruction of the aryl-chloride bond.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent dermal contact and inhalation.[2]

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • Gloves: Wear double nitrile gloves . Chlorinated aromatics can permeate standard nitrile over time.[2] Change outer gloves immediately if splashed.[2]

  • Respiratory: If weighing powder outside a hood (not recommended), use an N95 or P100 particulate respirator.[2]

  • Clothing: Lab coat buttoned to the neck; safety glasses with side shields.

Phase 2: Solid Waste (Pure Compound or Debris)

Goal: Containment of dust.[2]

  • Collect: Gather all contaminated weighing boats, paper towels, and solid chemical.[2]

  • Bagging: Place items into a clear polyethylene hazardous waste bag.

  • Secondary Containment: Seal the first bag and place it inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-(3-amino-4-chlorophenyl)methanesulfonamide, solid debris."[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Disposal: Place in the laboratory's designated Solid Hazardous Waste Drum .

Phase 3: Liquid Waste (Solutions)

Goal: Prevent formation of incompatible mixtures.

  • Characterize Solvent: Identify the primary solvent (e.g., DMSO, Dichloromethane, Methanol).[2]

  • Selection of Stream:

    • Rule of Thumb: Because the solute contains Chlorine, the safest route is the Halogenated Waste Stream .

    • Why? Non-halogenated waste is often used as fuel blending (burned for energy).[2] Halogenated waste is sent to specific incinerators with acid gas scrubbers to handle the HCl produced during burning.[2] Sending chlorinated compounds to a fuel blending facility can violate emissions permits.[2]

  • Transfer:

    • Use a funnel with a lid/seal.[2]

    • Pour slowly to avoid splashing.[2]

    • Incompatibility Check: Ensure the waste container does NOT contain strong oxidizing acids (Nitric, Perchloric).[2] The aniline group can react violently or form nitro-compounds.[1][2]

  • Rinsing: Rinse the empty flask 3x with a small amount of acetone or DCM. Add rinsate to the Halogenated Waste container.[2]

Phase 4: Spill Contingency

Scenario: 5g bottle drops and shatters in the fume hood.

  • Alert: Announce the spill to nearby personnel.

  • Isolate: Do not attempt to wipe dry.[2]

  • Absorb: Cover the liquid/solid with an inert absorbent (Vermiculite or Spill-X-A).[2]

    • Note: Do not use paper towels initially if the solvent is flammable.[2]

  • Collect: Scoop the absorbent into a wide-mouth jar or heavy-duty bag.

  • Clean: Wash the surface with a mild detergent and water.[2] Test pH of the surface to ensure no acidic/basic residue remains.[2]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Notes (RCRA)

  • EPA Waste Codes: While this specific molecule is not a "U" or "P" listed waste (unless it is a specific commercial chemical product being discarded unused), it falls under the characteristic of Toxicity if leachable.[2]

  • Generator Status: In the US, the waste must be counted toward your monthly hazardous waste generation totals.

  • Drain Disposal: STRICTLY PROHIBITED. The aryl chloride bond is stable and toxic to aquatic life.[2] Under no circumstances should this enter the municipal water system.[2]

References

  • PubChem. "N-(3-Amino-4-chlorophenyl)acetamide (Related Structure Safety Data)." National Library of Medicine.[2] Accessed October 2023.[2] [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press, 2011.[2] [Link]

  • US Environmental Protection Agency (EPA). "Halogenated Solvent Waste Identification."[2] RCRA Online.[2] [Link]

Sources

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